molecular formula C26H42N2O2 B13763079 2,3-Bis[(3,5,5-trimethylhexyl)oxy]quinoxaline CAS No. 58772-22-8

2,3-Bis[(3,5,5-trimethylhexyl)oxy]quinoxaline

Cat. No.: B13763079
CAS No.: 58772-22-8
M. Wt: 414.6 g/mol
InChI Key: ODACTJFERGTLMN-UHFFFAOYSA-N
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Description

2,3-Bis[(3,5,5-trimethylhexyl)oxy]quinoxaline is a useful research compound. Its molecular formula is C26H42N2O2 and its molecular weight is 414.6 g/mol. The purity is usually 95%.
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Properties

CAS No.

58772-22-8

Molecular Formula

C26H42N2O2

Molecular Weight

414.6 g/mol

IUPAC Name

2,3-bis(3,5,5-trimethylhexoxy)quinoxaline

InChI

InChI=1S/C26H42N2O2/c1-19(17-25(3,4)5)13-15-29-23-24(28-22-12-10-9-11-21(22)27-23)30-16-14-20(2)18-26(6,7)8/h9-12,19-20H,13-18H2,1-8H3

InChI Key

ODACTJFERGTLMN-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC1=NC2=CC=CC=C2N=C1OCCC(C)CC(C)(C)C)CC(C)(C)C

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Synthesis and Structural Validation of 2,3-Bis[(3,5,5-trimethylhexyl)oxy]quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, purification, and characterization of 2,3-Bis[(3,5,5-trimethylhexyl)oxy]quinoxaline . This molecule represents a strategic scaffold in medicinal chemistry, combining the privileged quinoxaline heterocycle—known for kinase inhibition and DNA intercalation—with highly lipophilic 3,5,5-trimethylhexyl (isononyl) chains.

The incorporation of branched alkyl chains is a critical design choice for modulating ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Specifically, these chains significantly increase the partition coefficient (LogP), potentially enhancing blood-brain barrier (BBB) permeability and facilitating interaction with hydrophobic pockets in target proteins (e.g., viral envelope proteins or tyrosine kinases).

Strategic Retrosynthesis & Mechanism

To ensure high "atom economy" and yield, the synthesis is designed around a double Nucleophilic Aromatic Substitution (


). The electron-deficient pyrazine ring of the quinoxaline core activates the 2,3-dichloro positions, making them susceptible to attack by alkoxides.
Reaction Mechanism (S_NAr)

The reaction proceeds via an addition-elimination pathway.[1] The bulky 3,5,5-trimethylhexoxide anion attacks the C2 position, forming a resonance-stabilized Meisenheimer complex, followed by the expulsion of a chloride ion. This process repeats at C3.

SNAr_Mechanism SM 2,3-Dichloroquinoxaline Complex Meisenheimer Complex SM->Complex + Nu⁻ Nu 3,5,5-Trimethylhexoxide (Nucleophile) Nu->Complex Inter 2-Alkoxy-3-chloro Intermediate Complex->Inter - Cl⁻ Prod 2,3-Bis(alkoxy) Product Inter->Prod + Nu⁻ / - Cl⁻ (Second Substitution)

Figure 1: Stepwise


 mechanism. The electron-withdrawing nitrogen atoms facilitate the initial nucleophilic attack.

Experimental Protocol

Safety Prerequisite: 2,3-dichloroquinoxaline is a skin irritant. Sodium hydride (NaH) is pyrophoric and evolves hydrogen gas. All operations must be conducted in a fume hood under an inert atmosphere (Nitrogen or Argon).

Materials
ReagentEquiv.[1][2][3]RoleCritical Attribute
2,3-Dichloroquinoxaline 1.0ElectrophileHigh purity (>98%) required to avoid mono-sub impurities.
3,5,5-Trimethylhexan-1-ol 2.5NucleophilePrimary alcohol; branched tail adds steric bulk.
Sodium Hydride (60% in oil) 3.0BaseIrreversible deprotonation ensures high alkoxide concentration.
THF (Anhydrous) SolventMediumMust be dry to prevent hydrolysis of DCQX to quinoxalinone.
Step-by-Step Methodology

Step 1: Alkoxide Formation

  • Charge a flame-dried 3-neck round-bottom flask with Sodium Hydride (3.0 eq) washed with dry hexane to remove mineral oil.

  • Suspend NaH in anhydrous THF (0.2 M concentration relative to limiting reagent).

  • Cool to 0°C. Add 3,5,5-trimethylhexan-1-ol (2.5 eq) dropwise via a pressure-equalizing addition funnel.

    • Expert Insight: Evolution of

      
       gas will be vigorous. Allow stirring for 30 mins at room temperature to ensure complete formation of the sodium alkoxide. The branched nature of the alcohol requires this "pre-activation" time.
      

Step 2: S_NAr Coupling

  • Cool the alkoxide solution back to 0°C.

  • Add 2,3-Dichloroquinoxaline (1.0 eq) dissolved in minimal THF dropwise.

    • Why: Adding the electrophile to the nucleophile ensures the nucleophile is always in excess, minimizing the formation of mono-substituted side products.

  • Remove the ice bath and reflux the mixture (66°C) for 6–12 hours.

  • Monitor: Check reaction progress via TLC (Hexane:EtOAc 9:1). The starting material (

    
    ) should disappear, and a highly fluorescent blue/green spot (
    
    
    
    ) should appear.

Step 3: Workup and Purification [1]

  • Quench: Cool to 0°C and carefully add saturated

    
     solution to quench excess hydride.
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine.[2] Dry over

    
    .[2]
    
  • Purification Challenge: The excess 3,5,5-trimethylhexan-1-ol has a high boiling point (~194°C). Simple rotary evaporation will not remove it.

    • Protocol: Perform Flash Column Chromatography (Silica Gel 60).

    • Eluent: Gradient from 100% Hexane to 5% EtOAc/Hexane. The non-polar dialkoxy product elutes first; the polar alcohol elutes significantly later.

Workflow Start Start: Dry THF + NaH Act Add Alcohol (0°C) Generate Alkoxide Start->Act Coup Add 2,3-DCQX Reflux 12h Act->Coup Quench Quench (NH4Cl) Extract (EtOAc) Coup->Quench Purify Flash Chromatography (Remove high BP alcohol) Quench->Purify

Figure 2: Operational workflow for the synthesis and purification of the target molecule.

Characterization & Validation

To validate the structure, you must confirm the loss of the chlorine atoms and the integration of two alkyl chains.

Proton NMR ( -NMR, 400 MHz, )
Chemical Shift (

)
MultiplicityIntegrationAssignmentStructural Insight
7.80 – 7.90 Multiplet2HAr-H (5, 8)Quinoxaline Aromatic Ring
7.50 – 7.60 Multiplet2HAr-H (6, 7)Quinoxaline Aromatic Ring
4.45 Triplet (

)
4H

Diagnostic: Confirms O-alkylation.
1.70 – 1.85 Multiplet6H

Alkyl chain methylene protons.
1.10 – 1.30 Multiplet4H

Alkyl chain methylene protons.
0.90 Singlet/Doublet18H

Terminal methyls (Gem-dimethyls).
Mass Spectrometry (ESI-MS)
  • Expected [M+H]+: Calculate for

    
    .
    
    • MW = 414.63 g/mol .

    • Look for peak at m/z 415.6 .

  • Fragmentation: Loss of alkyl chains may show peaks corresponding to the quinoxaline core.

Scientific Grounding & Causality

Why this specific route?

While condensation of o-phenylenediamine with oxalate esters is a common route to quinoxalines, it yields the dione (tautomer of the diol). Converting the dione to the dichloro-derivative (using


) and then performing 

allows for the introduction of complex, thermally sensitive, or sterically hindered alcohols like 3,5,5-trimethylhexanol under milder conditions than direct condensation would allow [1].
Steric Considerations

The 3,5,5-trimethylhexyl chain possesses a "neo" type structure at the tail. While the alcohol is primary, the bulkiness aids in solubility in non-polar media (e.g., lipid bilayers). However, this bulk does not significantly impede the


 reaction because the steric center is distal to the nucleophilic oxygen [2].
Biological Relevance

Alkoxy-substituted quinoxalines have demonstrated potent activity as PDGF-R (Platelet-Derived Growth Factor Receptor) kinase inhibitors. The lipophilic tails mimic the hydrophobic interactions required for the ATP-binding pocket of the kinase [3].

References

  • Menezes, F. G., et al. (2017).[4] "2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade." Arabian Journal of Chemistry, 13(1), 721–739.[4] Retrieved from [Link]

  • Abu-Hashem, A. A. (2015).[5] "Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives." American Journal of Organic Chemistry, 5(1), 14-56.[5] Retrieved from [Link]

Sources

Navigating the Quinoxaline Scaffold: A Technical Guide to Biological Activity Discovery

[1]

Executive Summary: The "Privileged" Nature of Quinoxaline

In the landscape of heterocyclic drug discovery, the quinoxaline nucleus (1,4-diazanaphthalene) stands as a "privileged scaffold"—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications.[1]

This guide moves beyond basic screening. It provides a rigorous, causality-driven framework for evaluating new quinoxaline derivatives. We focus on two high-value therapeutic areas where quinoxalines excel: Targeted Anticancer Therapy (Kinase Inhibition) and Antimicrobial Resistance (Biofilm & DNA Gyrase Targeting) .

Part 1: Rational Design & Structural Logic

Before biological evaluation, one must understand the Structure-Activity Relationship (SAR) drivers. The biological activity of quinoxaline is rarely random; it is dictated by electronic and steric environments at specific positions.

  • Positions 2 & 3 (Pyrazine Ring): Critical for target engagement. Substitution with electron-donating groups (hydrazides, amides) often enhances hydrogen bonding with kinase hinge regions (e.g., EGFR Met793).

  • Positions 6 & 7 (Benzene Ring): Modulation of lipophilicity and electronic density. Electron-withdrawing groups (EWGs) like -Cl, -F, or -NO2 here frequently improve cellular permeability and metabolic stability.

  • N-Oxide Moiety (Quinoxaline-1,4-di-N-oxides): Enhances antimicrobial potency via oxidative stress mechanisms but requires careful toxicity monitoring.

Part 2: Anticancer Profiling – The Kinase Inhibition Workflow

Quinoxalines are potent ATP-competitive inhibitors.[2] The primary mechanism often involves blocking the ATP-binding pocket of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2.

Visualization: The EGFR Signaling Cascade & Inhibition

The following diagram illustrates the downstream effects of EGFR inhibition by quinoxaline derivatives, specifically blocking the RAS-RAF-MEK-ERK proliferation pathway.

EGFR_PathwayLigandEGF LigandEGFREGFR (RTK)[Target]Ligand->EGFRActivationRASRAS (GTPase)EGFR->RASPhosphorylationQuinoxalineQuinoxaline Inhibitor(ATP Competitive)Quinoxaline->EGFRInhibition (||)RAFRAF (Kinase)RAS->RAFMEKMEKRAF->MEKERKERK (MAPK)MEK->ERKNucleusNucleus(Transcription Factors)ERK->NucleusTranslocationProliferationCell Proliferation& SurvivalNucleus->ProliferationGene Expression

Caption: Figure 1.[3][4] Mechanism of Action: Quinoxaline derivatives competitively bind to the EGFR ATP-pocket, halting the RAS-RAF-MEK-ERK phosphorylation cascade essential for tumor survival.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: To quantify the IC50 of a compound against a specific kinase (e.g., EGFR-WT or EGFR-T790M). Why this method? Unlike radioisotope assays, ADP-Glo is luminescent and homogeneous, measuring the ADP formed from the kinase reaction. It is less prone to interference from fluorescent compounds (common with quinoxalines).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Dilute Quinoxaline compounds in DMSO (keep final DMSO < 1% to avoid enzyme denaturation).

  • Enzyme Reaction:

    • In a white 384-well plate, add 2 µL of EGFR enzyme (0.5 ng/µL).

    • Add 1 µL of Compound (serial dilutions). Incubate for 10 min at RT (allows compound to bind the active site).

    • Initiate reaction by adding 2 µL of ATP/Substrate mix (Poly [Glu:Tyr] 4:1).

    • Self-Validation Check: Include a "No Enzyme" control (background) and a "No Compound" control (100% activity).

  • ADP Detection:

    • Incubate at RT for 60 mins.

    • Add 5 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP, then to light via luciferase). Incubate 30 mins.

  • Readout: Measure Luminescence (RLU). Calculate % Inhibition =

    
    .
    
Quantitative Data: Comparative Potency

The following table summarizes recent findings comparing novel quinoxaline derivatives against standard inhibitors (Gefitinib/Erlotinib).

Compound IDTargetIC50 (Kinase Assay)IC50 (Cell: H1975)Mechanism Note
Gefitinib EGFR (WT)3.0 nM> 10 µMIneffective against T790M mutants.[3]
Osimertinib EGFR (T790M)~9.0 nM~10 nM3rd Gen Standard.
Cpd 6b [1]EGFR (WT)211 nM3.65 µMImidazo[1,2-a]quinoxaline scaffold.[3]
Cpd 4i [2]EGFR (WT)N/D3.90 µMStrong docking score; binds Met793.
Cpd 13 [3]EGFR / COX-20.4 µM0.81 µMDual Inhibitor : Targets inflammation & proliferation.

Part 3: Antimicrobial Discovery Pipeline

Quinoxalines, particularly 1,4-di-N-oxides, mimic the action of quinolones but often possess broader antifungal capabilities.

Protocol: Minimum Inhibitory Concentration (MIC) - Broth Microdilution

Objective: Determine the lowest concentration inhibiting visible growth. Critical Control: Quinoxalines can precipitate in aqueous media. Visual turbidity checks must be confirmed with colorimetric dyes (e.g., Resazurin) to distinguish precipitation from bacterial growth.

  • Inoculum Prep: Adjust bacterial suspension (S. aureus or P. aeruginosa) to

    
     CFU/mL (0.5 McFarland standard).
    
  • Plate Setup: Use 96-well plates. Dispense 100 µL Mueller-Hinton Broth.

  • Compound Addition: Perform 2-fold serial dilutions of the quinoxaline derivative (range: 128 µg/mL to 0.25 µg/mL).

  • Incubation: 37°C for 18–24 hours.

  • Validation Step (Resazurin):

    • Add 30 µL of 0.01% Resazurin solution. Incubate for 2 hours.

    • Blue = No Growth (Inhibition). Pink = Growth (Metabolic reduction of dye).

    • This eliminates "false positives" caused by compound precipitation.

Visualization: The Discovery Workflow

A logical flow from synthesis to lead identification.

Discovery_PipelineDesignRational Design(Scaffold Morphing)SynthSynthesis(Beirut Reaction / Condensation)Design->SynthInSilicoIn Silico Docking(Autodock Vina)Synth->InSilicoStructure PrepScreenPrimary Screen(MIC / MTT)InSilico->ScreenPrioritizationHitHit ValidationScreen->HitIC50 < 10µMMechMoA Studies(Kinase/Biofilm)Hit->MechADMETADMET ProfilingHit->ADMET

Caption: Figure 2. Integrated Discovery Pipeline: Combining In Silico prediction with wet-lab screening ensures resource efficiency.

Part 4: In Silico Validation (Docking)

Before synthesis or expensive kinase assays, molecular docking predicts binding affinity.

Authoritative Workflow:

  • Protein Prep: Retrieve PDB structures (e.g., 1M17 for EGFR, 2XCT for DNA Gyrase). Remove water molecules; add polar hydrogens.

  • Ligand Prep: Optimize quinoxaline geometry using DFT (Density Functional Theory) or MM2 force fields to ensure correct bond angles for the pyrazine ring.

  • Grid Generation: Center the grid box on the co-crystallized ligand (e.g., Erlotinib binding site).

  • Scoring: Look for binding energies < -8.0 kcal/mol.[5]

  • Key Interaction Check: A valid EGFR inhibitor must show H-bonding with Met793 (hinge region). If your quinoxaline derivative lacks this, re-design the substituents at Position 2 or 3.

References

  • Design and synthesis of non-covalent imidazo[1,2-a]quinoxaline-based inhibitors of EGFR. PMC (NIH). Available at: [Link]

  • Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents. Chemical Biology & Drug Design. Available at: [Link]

  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors. RSC Advances. Available at: [Link]

  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology. Available at: [Link]

Technical Guide: Synthesis Architectures for 2,3-Disubstituted Quinoxalines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable, high-level synthetic strategies for 2,3-disubstituted quinoxalines. It prioritizes mechanistic understanding and scalable protocols over exhaustive literature listing.

Executive Summary

The quinoxaline scaffold (benzopyrazine) is a privileged structure in medicinal chemistry, serving as the core for bioactive agents such as Echinomycin (antitumor) and Brimonidine (glaucoma treatment), as well as functional materials in OLED technology.[1]

While the historical Hinsberg reaction remains the foundational approach, modern process chemistry has shifted toward oxidative coupling and catalytic acceleration to bypass the instability of 1,2-dicarbonyl intermediates and improve atom economy. This guide details the two primary synthetic architectures: the Direct Condensation Route (Classical) and the Tandem Oxidative Coupling Route (Modern), supported by green catalytic optimizations.

Route A: The Classical Condensation Paradigm

Target: Synthesis from 1,2-dicarbonyls (e.g., Benzil) and 1,2-diamines.

Mechanistic Insight

The reaction proceeds via a double condensation mechanism (Schiff base formation). While often performed in refluxing ethanol with acetic acid, the reaction is fundamentally acid-catalyzed.

  • Activation: Protonation of the carbonyl oxygen increases electrophilicity.

  • Attack: The amine nitrogen acts as a nucleophile, attacking the carbonyl carbon.

  • Dehydration: Elimination of water drives the equilibrium forward, forming the imine.

  • Cyclization: The second amine attacks the second carbonyl, followed by aromatization.

Pathway Visualization

The following diagram illustrates the stepwise cyclodehydration mechanism.

Quinoxaline_Mechanism Start 1,2-Diamine + 1,2-Diketone Step1 Acid Activation (Protonation) Start->Step1 Inter1 Hemiaminal Intermediate Step1->Inter1 Nucleophilic Attack Step2 - H2O (Dehydration) Inter1->Step2 Inter2 Mono-imine Step2->Inter2 Step3 Cyclization (2nd Nucleophilic Attack) Inter2->Step3 Product 2,3-Disubstituted Quinoxaline Step3->Product - H2O & Aromatization

Figure 1: Stepwise cyclodehydration mechanism for the formation of the quinoxaline core.

Validated Protocol: Solid Acid Catalysis

Why this protocol? Traditional acetic acid reflux requires neutralization and aqueous workup. Using a solid acid catalyst (e.g., Montmorillonite K-10 or Sulfated Titania) allows for simple filtration and solvent recycling.

Materials:

  • 1,2-Phenylenediamine (1.0 mmol)

  • Benzil (1.0 mmol)[2]

  • Montmorillonite K-10 (10 wt%) or Iodine (5 mol%)

  • Solvent: Ethanol or Acetonitrile (5 mL)

Procedure:

  • Dissolution: Dissolve benzil in ethanol (5 mL) in a round-bottom flask.

  • Addition: Add 1,2-phenylenediamine and the catalyst (e.g., 10 mg K-10 clay).

  • Reaction: Stir at room temperature (RT) for 10–20 minutes.

    • Checkpoint: Monitor via TLC (Mobile phase: Hexane:EtOAc 8:2). Disappearance of the diamine spot indicates completion.

  • Workup: Filter the mixture to remove the solid catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from hot ethanol to obtain needle-like crystals.

Route B: Tandem Oxidative Coupling (Modern Standard)

Target: Synthesis from


-hydroxy ketones (Acyloins) or Epoxides.
The "In-Situ" Advantage

Many 1,2-diketones are hygroscopic or unstable. This route utilizes stable


-hydroxy ketones (like benzoin). The system requires a dual-function catalyst that acts as both an oxidant  (Alcohol 

Ketone) and a Lewis Acid (Condensation).

Key Catalysts:

  • Iodine (

    
    ):  Acts as a mild oxidant and Lewis acid in DMSO.
    
  • CAN (Cerium Ammonium Nitrate): High-yield electron transfer oxidant.

Validated Protocol: Iodine-Catalyzed Oxidative Cyclization

Why this protocol? Iodine is inexpensive, metal-free, and the reaction proceeds in DMSO without external oxidants (DMSO acts as the terminal oxidant).

Materials:

  • 1,2-Phenylenediamine (1.0 mmol)

  • Benzoin (1.0 mmol)

  • Molecular Iodine (

    
    ) (10–20 mol%)
    
  • Solvent: DMSO (2 mL)

Procedure:

  • Setup: In a reaction vial, combine benzoin, diamine, and iodine in DMSO.

  • Heating: Heat to 80–100°C for 1–2 hours (or microwave at 50°C for 5 mins).

    • Mechanism Note:

      
       oxidizes the C-OH bond to C=O, generating HI. DMSO regenerates 
      
      
      
      from HI, completing the catalytic cycle.
  • Quench: Pour the reaction mixture into crushed ice containing a small amount of sodium thiosulfate (to quench unreacted iodine).

  • Isolation: Filter the precipitate. Wash with water.[2][3][4]

  • Purification: Recrystallize from ethanol.

Comparative Analysis of Catalytic Systems

The following table summarizes efficiency data for various catalytic systems used in the condensation of o-phenylenediamine and benzil (or benzoin).

Catalyst SystemPrecursor TypeConditionsTimeYield (%)Green Score
None (Reflux) 1,2-DiketoneEthanol, Reflux2–4 h75–85Low (Energy intensive)
Iodine (5 mol%) 1,2-DiketoneMeCN, RT5 min95–98High
Iodine (20 mol%)

-Hydroxy Ketone
DMSO, 100°C1–2 h85–92Med (DMSO removal)
CAN (5 mol%) 1,2-DiketoneWater/MeCN, RT20 min98High (Water soluble)
Microwave 1,2-DiketoneSolvent-free2 min96Very High
Cu(II) / Air

-Hydroxy Ketone
Water, Reflux15 h88Med (Long time)

Data aggregated from recent comparative reviews [1, 3, 5].

Strategic Synthesis Workflow

Select the optimal route based on your available starting material.

Synthesis_Workflow Start Select Starting Material Route1 1,2-Diketone (e.g., Benzil) Start->Route1 Route2 Alpha-Hydroxy Ketone (e.g., Benzoin) Start->Route2 Route3 Epoxide / Alkyne Start->Route3 Method1 Direct Condensation Route1->Method1 Method2 Tandem Oxidation-Condensation Route2->Method2 Method3 Oxidative Annulation Route3->Method3 Cat1 Catalyst: Solid Acid (K-10) or Iodine (5 mol%) Method1->Cat1 Cat2 Catalyst: Iodine (20 mol%) or CAN / DMSO Method2->Cat2 Cat3 Catalyst: Cu(II) or Visible Light/I2 Method3->Cat3 Result 2,3-Disubstituted Quinoxaline Cat1->Result Cat2->Result Cat3->Result

Figure 2: Decision matrix for selecting synthesis routes based on precursor availability.

References

  • Recent Advances in the Synthesis of Quinoxalines: A Mini Review. Mother Theresa Institute. (2024).[5]

  • An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines. PMC - NIH. (2011).

  • Methods of Preparation of Quinoxalines. Encyclopedia MDPI. (2023).[2][5]

  • Synthesis of quinoxalines through iodine-catalyzed one-pot annulation of alkynes. Taylor & Francis. (2017).[3]

  • Green and Eco-friendly Synthetic Strategies for Quinoxaline Derivatives. Bentham Science. (2023).[2][5]

  • One-pot and efficient protocol for synthesis of quinoxaline derivatives. Arkivoc. (2008).

Sources

Methodological & Application

Application of quinoxaline derivatives in organic field-effect transistors (OFETs)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Mobility Organic Field-Effect Transistors (OFETs) via Quinoxaline-Based Copolymers

Part 1: Executive Summary & Molecular Strategy

The "Why" and "What" Quinoxaline (Qx) derivatives have emerged as a critical class of electron-deficient building blocks for organic semiconductors. While historically overshadowed by thiophenes (p-type) and rylene diimides (n-type), Quinoxaline offers a unique "Acceptor" scaffold that, when copolymerized with electron-rich "Donor" units (like Indacenodithiophene, IDT), enables the creation of low-bandgap Donor-Acceptor (D-A) copolymers.

Key Application Advantages:

  • Tunable Polarity: While Qx is inherently electron-deficient (lowering LUMO), pairing it with strong donors (IDT, Benzodithiophene) typically yields high-mobility p-type or ambipolar transport.

  • Air Stability: Fluorination of the Qx core (f-Qx) significantly lowers the HOMO energy level, protecting the device from oxidative degradation in ambient air.

  • Planarity: The fused benzene-pyrazine ring structure promotes strong

    
    -
    
    
    
    stacking, essential for intermolecular charge hopping.
Molecular Engineering Workflow

The following diagram illustrates the strategic design pathway from monomer selection to final device function.

MolecularDesign Monomer Quinoxaline Core (Electron Deficient) Mod1 Functionalization (Fluorination/Alkyl Chains) Monomer->Mod1 Tune Solubility & Energy Levels Copolymer D-A Copolymerization (e.g., Stille Coupling with IDT) Mod1->Copolymer Polymerization Prop Electronic Properties (Deep HOMO / Low Bandgap) Copolymer->Prop ICT Effect Device OFET Performance (High Mobility / Air Stability) Prop->Device Charge Transport

Figure 1: Strategic workflow for engineering Quinoxaline-based organic semiconductors. The Donor-Acceptor (D-A) approach utilizes Intramolecular Charge Transfer (ICT) to narrow the bandgap.

Part 2: Material Selection & Performance Metrics

Selecting the right derivative is crucial. The table below compares standard Quinoxaline copolymers against fluorinated and fused-ring variants.

Material ClassRepresentative StructurePrimary Carrier TypeTypical Mobility (

)
Key Feature
Standard Copolymer IDT-Qx (Indacenodithiophene-Quinoxaline)p-type (Hole)

Excellent solubility; amorphous/semicrystalline blend.
Fluorinated Copolymer PffQx-T (Difluoroquinoxaline-Thiophene)p-type / Ambipolar

Deep HOMO (

) enhances air stability and packing.
Fused-Ring Variant TQ (Thiadiazoloquinoxaline)Ambipolar / n-type

Ultra-low bandgap; absorbs near-IR; suitable for phototransistors.
Imide Derivative QI-F (Fluorinated Quinoxalineimide)n-type (Electron)

Strong electron affinity; strictly n-channel behavior.

Critical Insight: For maximum hole mobility in air, prioritize Fluorinated (f-Qx) derivatives paired with planar donors like IDT. The fluorine atoms induce non-covalent


 and 

interactions that "lock" the polymer backbone into a planar conformation, facilitating charge transport.

Part 3: Device Fabrication Protocol (Top-Gate / Bottom-Contact)

This protocol describes the fabrication of a high-performance OFET using a Fluorinated Quinoxaline Copolymer (e.g., IDT-fQx) . We utilize a Bottom-Gate/Bottom-Contact (BGBC) architecture for ease of rapid screening, though Top-Gate is preferred for ultimate stability.

Reagents & Equipment
  • Substrate: Heavily doped n++ Si wafers with 300 nm thermally grown SiO2.

  • Semiconductor: IDT-fQx copolymer (Mw > 30 kDa).

  • Solvent: Chlorobenzene (CB) or o-Dichlorobenzene (o-DCB), Anhydrous.

  • SAM Treatment: Octadecyltrichlorosilane (OTS-18) or HMDS.

  • Equipment: N2 Glovebox, Spin Coater, Hotplate, Vacuum Oven.

Step-by-Step Methodology

1. Substrate Cleaning & Activation

  • Sonicate substrates sequentially in: Deionized Water

    
     Acetone 
    
    
    
    Isopropanol (10 min each).
  • UV-Ozone treat for 20 minutes to generate surface -OH groups.

  • Why? Removes organic contaminants and activates the SiO2 surface for SAM attachment.

2. Self-Assembled Monolayer (SAM) Deposition (CRITICAL)

  • Immerse cleaned substrates in a 10 mM solution of OTS-18 in Toluene for 30 minutes at 60°C.

  • Rinse copiously with fresh Toluene, then Isopropanol. Bake at 120°C for 10 min.

  • Validation: Water contact angle should be

    
    .
    
  • Mechanism:[1][2] OTS neutralizes electron traps on the SiO2 surface and induces vertical phase separation, promoting "edge-on" orientation of the Quinoxaline polymer chains.

3. Semiconductor Solution Preparation

  • Dissolve copolymer in o-DCB at a concentration of 5 mg/mL .

  • Stir at 80°C for >4 hours (or overnight) in a nitrogen environment.

  • Filter through a 0.45

    
    m PTFE filter while hot.
    

4. Active Layer Deposition

  • Pre-heat the substrate to 60°C.

  • Spin Coat: 1500 RPM for 60 seconds (Target thickness: 40–60 nm).

  • Note: Using a hot solution on a warm substrate prevents premature aggregation of the Qx domains.

5. Thermal Annealing

  • Transfer to a hotplate inside the glovebox.

  • Anneal at 150°C for 30 minutes.

  • Cool slowly to room temperature (approx. 5°C/min).

  • Causality: The annealing temperature must be above the glass transition (

    
    ) but below the melting point (
    
    
    
    ) to reorganize the polymer chains into ordered lamellar structures without dewetting.

6. Electrode Deposition (If Top-Contact)

  • Thermally evaporate 50 nm Gold (Au) through a shadow mask at

    
     Torr.
    
Fabrication Logic Flow

FabricationFlow Start Si/SiO2 Substrate Clean 1. Solvent Clean & UV-Ozone Start->Clean SAM 2. OTS-18 Treatment (Trap Neutralization) Clean->SAM Hydrophilicity Check Dep 4. Spin Coating (Hot Solution) SAM->Dep Contact Angle >100° SolPrep 3. Solution Prep (o-DCB, 80°C) SolPrep->Dep Anneal 5. Thermal Annealing (150°C, 30 min) Dep->Anneal Solvent Removal Finish Finished Device Anneal->Finish Crystallization

Figure 2: Step-by-step fabrication workflow emphasizing the critical SAM treatment and annealing phases for Quinoxaline-based OFETs.

Part 4: Characterization & Troubleshooting

1. Mobility Calculation (


) 
Extract mobility from the saturation regime (

) using the standard MOSFET equation:

  • Plot:

    
     vs. 
    
    
    
    . The slope of the linear region yields
    
    
    .

2. Common Failure Modes

SymptomProbable CauseCorrective Action
High Hysteresis Interface TrapsRe-optimize OTS treatment; ensure SiO2 is ultra-clean before silanization.
Low Mobility Poor CrystallinityIncrease annealing temperature (check DSC for thermal transitions); try high-boiling point solvent (Chlorobenzene

Trichlorobenzene).
High Off-Current Doping by OxygenUse Fluorinated Quinoxaline derivatives; perform all measurements in N2 or vacuum.
S-Shaped Output Contact ResistanceAu work function mismatch. Insert a thin layer of MoO3 (for p-type) or F4-TCNQ at the interface.

References

  • Dai, Z., Zhang, D., & Zhang, H. (2022).[3] Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer. Frontiers in Chemistry.

  • Abid, Z., et al. (2023). Quinoxaline derivatives as attractive electron-transporting materials. Beilstein Journal of Organic Chemistry.

  • Hasegawa, T., et al. (2019). Fluorination and chlorination effects on quinoxalineimides as an electron-deficient building block for n-channel organic semiconductors. RSC Advances.

  • Zhang, S., et al. (2018).[3][4] High-Performance Photovoltaic Perovskite Layers Fabricated through Intramolecular Exchange. (Contextual reference for IDT-Quinoxaline synthesis protocols). Advanced Materials.

Sources

High-Performance Liquid Chromatography (HPLC) Protocol for Quinoxaline Purity Analysis

[1][2][3]

Abstract & Strategic Overview

Quinoxaline (1,4-diazanaphthalene) is a privileged scaffold in medicinal chemistry, serving as the core structure for various antibiotics (e.g., echinomycin), anticancer agents, and antifungal drugs. Its purity analysis is critical due to the potential genotoxicity of its N-oxide impurities (e.g., Quinoxaline-1,4-dioxide).

This application note departs from generic "cookbook" methods. Instead, it provides a rationale-driven protocol . The primary challenge in analyzing quinoxaline is its basic nitrogen atoms (pKa ~0.6), which tend to interact with free silanols on silica-based columns, causing peak tailing. This guide presents a "Gold Standard" Ion-Suppression method designed to eliminate these interactions, ensuring sharp peaks and high resolution between the parent compound and its polar N-oxide impurities.

Chemical Context & Method Design

To design a robust method, we must understand the analyte's behavior in solution.

  • Basicity & Tailing: Quinoxaline contains two nitrogen atoms in the pyrazine ring. While it is a weak base, residual silanols on C18 columns are acidic. At neutral pH, these silanols ionize (

    
    ), attracting the protonated nitrogen of quinoxaline, leading to "secondary retention" (tailing).
    
  • The Solution (pH 3.0): By lowering the mobile phase pH to ~3.0, we suppress the ionization of surface silanols (keeping them as

    
    ). This eliminates the cation-exchange mechanism, leaving only the hydrophobic interaction dominant for separation.
    
  • Detection Physics: Quinoxaline exhibits two distinct UV absorption bands:[1]

    • ~225-235 nm (

      
      ):  High sensitivity, suitable for trace impurity detection.
      
    • ~315 nm (

      
      ):  High specificity, suitable for assaying the main peak without interference from non-conjugated solvents.
      

Protocol 1: The "Gold Standard" QC Method (UV-HPLC)

This is the workhorse method for routine purity analysis and stability testing. It prioritizes robustness and resolution over speed.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 4.6 x 150 mm, 3.5 or 5 µmEnd-capping blocks residual silanols, reducing peak tailing.
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0)Controls pH to suppress silanol ionization.
Mobile Phase B Acetonitrile (HPLC Grade)Sharper peaks and lower backpressure compared to Methanol.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 30°CImproves mass transfer and retention time reproducibility.
Detection UV @ 235 nm (Impurities) & 315 nm (Assay)Dual-wavelength strategy for sensitivity vs. specificity.
Injection Vol 10 µLStandard loop size; adjust based on concentration.
Gradient Profile

Note: Isocratic elution (e.g., 30% ACN) often works for pure quinoxaline, but a gradient is required to resolve late-eluting dimers or early-eluting N-oxides.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.09010Equilibration / Injection
2.09010Isocratic hold for polar impurities
15.04060Linear ramp to elute Quinoxaline
18.01090Wash column (remove dimers)
20.09010Re-equilibration
25.09010End of Run
Preparation Steps
  • Buffer Prep: Dissolve 2.72g

    
     in 900 mL Milli-Q water. Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid (
    
    
    ). Dilute to 1000 mL. Filter through 0.22 µm nylon membrane.
  • Standard Solution: Dissolve 10 mg Reference Standard Quinoxaline in 10 mL Mobile Phase B (ACN). Sonicate for 5 mins. Dilute to 100 µg/mL with Mobile Phase A.

  • Sample Solution: Prepare samples to a target concentration of 100 µg/mL using the same diluent ratio (Initial Mobile Phase conditions).

Protocol 2: MS-Compatible Method (Impurity Identification)

When unknown peaks appear in Protocol 1, use this method with LC-MS/MS to identify the structure (e.g., distinguishing Quinoxaline-1,4-dioxide from other metabolites).

  • Column: C18 (Same as Protocol 1 or Sub-2 µm for UHPLC).

  • Mobile Phase A: 0.1% Formic Acid in Water (Volatile buffer required for MS).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • MS Settings: ESI Positive Mode (Quinoxaline protonates easily).

    • Scan Range: m/z 50–500.

    • Source Temp: 350°C.

Visualizing the Workflow

The following diagram illustrates the decision logic for method selection and troubleshooting.

Quinoxaline_WorkflowStartStart: Quinoxaline SampleGoalDefine GoalStart->GoalRoute_QCRoutine Purity / QCGoal->Route_QCQuantificationRoute_IDImpurity IdentificationGoal->Route_IDUnknown Peak IDMethod_UVProtocol 1: Phosphate/ACN (pH 3.0)UV Detection @ 235/315 nmRoute_QC->Method_UVMethod_MSProtocol 2: Formic Acid/ACNESI(+) MS DetectionRoute_ID->Method_MSCheck_TailingCheck: Peak Tailing > 1.5?Method_UV->Check_TailingFinal_ReportGenerate CoA / Purity ReportMethod_MS->Final_ReportFix_SilanolCause: Silanol InteractionAction: Use 'Base-Deactivated' Columnor Increase Buffer Conc.Check_Tailing->Fix_SilanolYes (Low Conc)Fix_OverloadCause: Mass OverloadAction: Dilute SampleCheck_Tailing->Fix_OverloadYes (High Conc)Check_Tailing->Final_ReportNo (Pass)Fix_Silanol->Method_UV

Caption: Decision matrix for selecting the appropriate Quinoxaline analysis pathway and troubleshooting peak asymmetry.

Validation Framework (ICH Q2(R1))

To ensure the "Trustworthiness" of this method, the following validation parameters must be met before routine use.

Validation CharacteristicAcceptance CriteriaExperimental Approach
Specificity Resolution (

) > 2.0 between Quinoxaline and nearest impurity (e.g., N-oxide).
Inject spiked sample with known impurities. Verify spectral purity using Diode Array Detector (DAD).
Linearity

Prepare 5 concentrations (e.g., 50% to 150% of target concentration).
Precision (Repeatability) RSD < 1.0% for retention time; RSD < 2.0% for area.6 injections of the standard solution.
Accuracy (Recovery) 98.0% – 102.0%Spike placebo matrix with Quinoxaline at 80%, 100%, and 120% levels.
LOD / LOQ S/N > 3 (LOD) and S/N > 10 (LOQ)Determine via serial dilution. Typical LOQ for Quinoxaline is ~0.1 µg/mL at 235 nm.
Robustness System Suitability remains within limits.[2][3]Deliberately vary pH (±0.2), Flow (±0.1 mL/min), and Temp (±5°C).

Troubleshooting Guide

Problem: Peak Tailing (Asymmetry Factor > 1.5)

  • Root Cause: Interaction between the basic nitrogen of quinoxaline and acidic silanols on the column support.

  • Solution: Ensure the column is "End-capped" (e.g., Zorbax Eclipse or equivalent). Do not use pure water as a mobile phase; always maintain at least 10mM buffer strength. If problem persists, add 0.1% Triethylamine (TEA) to the mobile phase as a silanol blocker (only for UV methods, avoid TEA in MS).

Problem: Split Peaks

  • Root Cause: Sample solvent is too strong (e.g., dissolved in 100% ACN while starting gradient at 10% ACN).

  • Solution: Dissolve the sample in the initial mobile phase (90% Buffer / 10% ACN).

Problem: Baseline Drift at 235 nm

  • Root Cause: Phosphate buffer absorption or gradient ghost peaks.

  • Solution: Use high-purity HPLC-grade salts. Ensure the reference channel on the detector is off or set correctly.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • Sielc Technologies. (2018). Separation of Quinoxaline on Newcrom R1 HPLC column. (Demonstrates separation of basic heterocycles using specialized stationary phases).

  • BenchChem. (2025).[4][5][6] A Comparative Guide to Analytical HPLC Methods for Purity Assessment of 2,6-Dichloroquinoxaline. (Provides comparative data on phosphate vs. acidic mobile phases).

  • Wang, Y., et al. (2021). Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver. LCGC International. (Source for MS-compatible mobile phase conditions).

  • European Medicines Agency. (2007). Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid. Journal of Chromatography A. (Reference for acid hydrolysis sample prep).

Engineering High-Performance n-Type Organic Semiconductors: A Quinoxaline Handbook

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

The development of n-type (electron-transporting) organic semiconductors lags significantly behind their p-type counterparts due to issues with air stability and lower charge carrier mobilities. Quinoxaline (benzopyrazine) derivatives offer a robust solution to these challenges. Their electron-deficient pyrazine ring provides high electron affinity (EA), while their chemical versatility allows for precise tuning of the Lowest Unoccupied Molecular Orbital (LUMO) levels.[1]

This guide provides a comprehensive workflow for synthesizing, characterizing, and deploying quinoxaline-based materials in Organic Field-Effect Transistors (OFETs). It moves beyond standard recipes to explain the causality of material design—specifically how to engineer deep LUMO levels (< -4.0 eV) to resist ambient oxidation.

Molecular Design Logic

To utilize quinoxaline effectively, one must treat it as an electron-withdrawing building block (Acceptor) in a Donor-Acceptor (D-A) architecture.

The "Deep LUMO" Imperative

For an n-type organic semiconductor to be air-stable, its LUMO level must be deep enough to prevent electron transfer to atmospheric oxygen (approx. -3.8 eV to -4.0 eV). Quinoxaline itself is a weak acceptor; therefore, the design strategy involves:

  • Fusing rings: Extending the

    
    -system (e.g., Dibenzo[a,c]phenazine) to stabilize the radical anion.
    
  • Copolymerization: Coupling with strong donors (e.g., Thiophene) to narrow the bandgap via Intramolecular Charge Transfer (ICT).

Workflow Visualization

The following diagram illustrates the critical path from molecular structure to device function.

MolecularDesign Struct Quinoxaline Core (Electron Deficient) Mod Chemical Modification (Fusion/Substituents) Struct->Mod 1. Condensation Prop Electronic Property (Deep LUMO < -4.0 eV) Mod->Prop 2. Bandgap Tuning Device Device Performance (Air-Stable Electron Transport) Prop->Device 3. Trap Suppression

Figure 1: The logic flow for engineering n-type stability. Success depends on lowering the LUMO energy through structural modification.

Protocol 1: Synthesis of Quinoxaline Derivatives

Methodology: Condensation of 1,2-diamines with 1,2-dicarbonyls.[2]

This is the most robust route, often termed the "click chemistry" of heterocycles due to its high yield and tolerance for functional groups.

Materials
  • Reactant A: Substituted 1,2-phenylenediamine (e.g., 3,6-dibromo-1,2-phenylenediamine for further coupling).

  • Reactant B: 1,2-diketone (e.g., Benzil or Phenanthrene-9,10-dione).

  • Solvent: Glacial Acetic Acid (preferred for solubility) or Ethanol.

  • Catalyst: None usually required in acetic acid; p-TSA (1 mol%) if using Ethanol.

Step-by-Step Procedure
  • Stoichiometry: Dissolve Reactant A (1.0 eq) and Reactant B (1.05 eq) in Glacial Acetic Acid (0.1 M concentration). Note: Slight excess of diketone ensures complete consumption of the diamine, which is harder to remove.

  • Reflux: Heat the mixture to reflux (118°C) under an inert atmosphere (

    
    ) for 12–24 hours.
    
    • Checkpoint: Monitor reaction progress via TLC (Eluent: Hexane/DCM). The fluorescent quinoxaline product is easily distinct from non-fluorescent starting materials.

  • Precipitation: Cool to room temperature. Pour the reaction mixture into ice-cold water (5x volume). The product should precipitate immediately.

  • Filtration & Wash: Filter the solid. Wash copiously with water (to remove acid) and cold methanol (to remove unreacted diketone).

  • Purification: Recrystallization from Ethanol/Chloroform is usually sufficient. For electronic-grade purity (>99.9%), sublimation is mandatory before device fabrication.

Protocol 2: Optoelectronic Characterization (LUMO Determination)

Methodology: Cyclic Voltammetry (CV).[3][4]

Accurate determination of the LUMO is critical to predict n-type behavior.

Experimental Setup
  • Working Electrode: Glassy Carbon (polished with 0.05

    
    m alumina).
    
  • Counter Electrode: Platinum Wire.

  • Reference Electrode: Ag/AgCl (in saturated KCl).

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ) in dry Acetonitrile or Dichloromethane.
    
  • Internal Standard: Ferrocene (

    
    ).[4]
    
Measurement & Calculation
  • Blank Scan: Run a CV of the electrolyte alone to ensure the window is clean (-2.5V to +2.5V).

  • Sample Scan: Dissolve the quinoxaline derivative (1 mM). Scan at 50–100 mV/s.

    • Observation: Look for the reduction wave (negative potential). n-type materials must show reversible reduction.

  • Reference Scan: Add a small amount of Ferrocene to the solution and scan again. Identify the

    
     of the 
    
    
    
    couple.
  • Calculation: Use the onset potential of reduction (

    
    ) relative to Ferrocene.[5]
    
    
    
    
    Note: The value 4.80 eV represents the energy level of Ferrocene below the vacuum level.[4]

Data Summary Table: Common Quinoxaline Motifs

Structure

(vs Fc/Fc+)
LUMO (eV)n-Type Stability
Diphenyl-quinoxaline -1.85 V-2.95Poor (Unstable in air)
Dibenzo[a,c]phenazine -1.20 V-3.60Moderate
Fluorinated Quinoxaline -0.90 V-3.90Excellent

Protocol 3: Device Fabrication (n-Type OFET)

Methodology: Solution-Processed Bottom-Gate Top-Contact (BGTC).

Critical Insight: n-type transport is severely hampered by electron traps (silanol groups, -SiOH) on the silicon dioxide dielectric. Passivation with a Self-Assembled Monolayer (SAM) is mandatory .

Fabrication Workflow

OFET_Fab Step1 1. Substrate Prep (Heavily Doped Si / 300nm SiO2) Step2 2. Trap Passivation (OTS Treatment) Step1->Step2 Piranha Clean Step3 3. Active Layer Deposition (Spin Coating Quinoxaline) Step2->Step3 Hydrophobic Surface Step4 4. Annealing (Crystallization) Step3->Step4 Solvent Removal Step5 5. Electrode Deposition (Thermal Evap: Al or Au) Step4->Step5 Shadow Mask

Figure 2: Fabrication workflow emphasizing the critical Trap Passivation step.

Detailed Protocol
  • Substrate Cleaning:

    • Sonicate

      
       wafers in Acetone, Isopropanol, and DI water (10 min each).
      
    • UV-Ozone treat for 20 mins to generate surface -OH groups (needed for SAM attachment).

  • Passivation (The Critical Step):

    • Immerse cleaned wafers in a solution of Octadecyltrichlorosilane (OTS) (10 mM in Toluene) for 30 minutes at 60°C.

    • Why? OTS caps the -OH groups, preventing them from trapping electrons. A water contact angle >90° confirms success.

  • Active Layer Deposition:

    • Dissolve Quinoxaline derivative in Chlorobenzene or o-Dichlorobenzene (5–10 mg/mL). Heat to 80°C to ensure solubility.

    • Spin coat at 1500 rpm for 60s in a glovebox (

      
       atmosphere).
      
  • Annealing:

    • Anneal the film at 100°C–150°C (depending on TGA data) for 30 mins to enhance crystallinity and grain size.

  • Top Contact Deposition:

    • Evaporate Aluminum (Al) or Calcium/Gold (Ca/Au) through a shadow mask.

    • Note: Al (Work function ~4.3 eV) matches the LUMO of quinoxalines better than Au (~5.1 eV), reducing the injection barrier.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Threshold Voltage (

)
Deep electron traps at dielectric interface.Re-optimize OTS treatment. Ensure

is perfectly hydrophobic before coating.
Low Mobility (

)
Amorphous film morphology.Increase annealing temperature; try "Solvent Vapor Annealing" (SVA) to grow larger crystals.
Rapid Degradation Oxidation of the anion radical.Encapsulate device with glass/epoxy immediately. Ensure LUMO is < -3.8 eV.[6]
Hysteresis Mobile ions or humidity.Bake substrate at 200°C prior to deposition to remove adsorbed water.

References

  • Synthesis & General Chemistry: Ajay Kumar et al.[7] "Recent developments in the synthesis of quinoxaline derivatives." ChemistryCentral Journal, 2011.

  • n-Type Semiconductor Design: Anthony, J. E., et al. "n-Type Organic Semiconductors: Material Design Strategies and Device Applications." Chemical Reviews, 2011.

  • CV & LUMO Calculation Standards: Cardona, C. M., et al. "Electrochemical Considerations for Determining Absolute Frontier Orbital Energy Levels of Conjugated Polymers for Solar Cell Applications." Advanced Materials, 2011.

  • OFET Fabrication (OTS Treatment): Ito, Y., et al. "Crystalline Ultrasmooth Self-Assembled Monolayers of Alkylsilanes for Organic Field-Effect Transistors." Journal of the American Chemical Society, 2009.

Sources

Application Notes and Protocols for the Functionalization of the Quinoxaline Core

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoxaline Scaffold - A Privileged Motif in Modern Chemistry

The quinoxaline framework, a fusion of benzene and pyrazine rings, stands as a cornerstone in the fields of medicinal chemistry and materials science.[1][2] Its inherent structural features, including the presence of two nitrogen atoms, impart unique electronic properties and offer multiple points for chemical modification. This versatility has led to the development of a vast library of quinoxaline derivatives exhibiting a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3][4] Furthermore, the tunable photophysical characteristics of functionalized quinoxalines have established their utility in organic electronics, such as in the creation of organic semiconductors and electroluminescent materials.[5]

This guide provides a detailed exploration of the primary strategies for functionalizing the quinoxaline core. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical principles and practical insights to empower the rational design and synthesis of novel quinoxaline derivatives.

I. Foundational Synthesis of the Quinoxaline Core

The most classical and direct route to the quinoxaline scaffold is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][6] This robust reaction is highly versatile and can be performed under a variety of conditions, often with catalytic assistance to enhance reaction rates and yields.[1]

General Protocol for Quinoxaline Synthesis

This protocol outlines a representative procedure for the synthesis of a generic quinoxaline derivative.

Reactants:

  • o-Phenylenediamine (1.0 mmol)

  • 1,2-Dicarbonyl compound (e.g., benzil) (1.0 mmol)

  • Solvent (e.g., Ethanol or a Natural Deep Eutectic Solvent like Choline Chloride/Water) (5-10 mL)[6]

  • Catalyst (optional, e.g., Camphorsulfonic acid (20 mol%) or a recyclable nanocatalyst)[1][7]

Procedure:

  • In a round-bottom flask, dissolve the o-phenylenediamine and the 1,2-dicarbonyl compound in the chosen solvent.

  • If using a catalyst, add it to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[8]

  • Upon completion, the product can often be isolated by simple filtration if it precipitates, or after removal of the solvent under reduced pressure.

  • Further purification can be achieved by recrystallization or column chromatography.

Causality and Experimental Choices:

  • Solvent Choice: While traditional organic solvents like ethanol are effective, green alternatives such as Natural Deep Eutectic Solvents (NADESs) have been shown to promote rapid and high-yielding reactions at room temperature, often without the need for an additional catalyst.[6]

  • Catalyst: Acid catalysts facilitate the dehydration step of the condensation reaction. Heterogeneous and nanocatalysts are gaining prominence due to their ease of recovery and reusability, aligning with the principles of green chemistry.[7][9]

II. Strategic Functionalization of the Quinoxaline Core

Once the quinoxaline core is synthesized, its periphery can be modified to modulate its physicochemical and biological properties. The primary strategies for functionalization include C-H functionalization and palladium-catalyzed cross-coupling reactions.

A. Direct C-H Functionalization: An Atom-Economical Approach

Direct C-H functionalization has emerged as a powerful and sustainable strategy for modifying the quinoxaline ring, as it avoids the need for pre-functionalized starting materials.[10] The C3 position of the quinoxalin-2(1H)-one scaffold is particularly amenable to this type of transformation.[9][11]

Logical Workflow for C-H Functionalization

G cluster_start Starting Material cluster_reagents Reaction Components cluster_process Process cluster_end Outcome start Quinoxaline or Quinoxalin-2(1H)-one reaction C-H Activation and Functionalization Reaction start->reaction catalyst Catalyst (e.g., Metal-based, Photocatalyst) catalyst->reaction partner Coupling Partner (e.g., Arylating, Alkylating agent) partner->reaction oxidant Oxidant (if required) oxidant->reaction purification Work-up and Purification reaction->purification product Functionalized Quinoxaline purification->product

Caption: Workflow for Direct C-H Functionalization of Quinoxalines.

This protocol is adapted from a method utilizing eosin Y and KI as photocatalysts for the C-H arylation of quinoxalin-2(1H)-one without a directing group.[12]

Reactants:

  • Quinoxalin-2(1H)-one (0.5 mmol)

  • Phenylhydrazine hydrochloride (1.0 mmol)

  • Eosin Y (1 mol%)

  • Potassium Iodide (KI) (1.5 equiv.)

  • Solvent (e.g., Acetonitrile) (5 mL)

Procedure:

  • To a reaction vessel, add quinoxalin-2(1H)-one, phenylhydrazine hydrochloride, eosin Y, and KI.

  • Add the solvent and stir the mixture at room temperature under an air atmosphere.

  • Irradiate the reaction mixture with a visible light source (e.g., a compact fluorescent lamp).

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mechanistic Insight: The reaction is believed to proceed via a Minisci-type radical substitution. Visible light excites eosin Y, which, in synergy with KI, facilitates the cleavage of the C-N bond in phenylhydrazine to generate an aryl radical. This radical then attacks the electron-deficient quinoxalin-2(1H)-one at the C3 position to yield the arylated product.[12]

Quantitative Data Summary for C-H Functionalization

EntryCoupling PartnerProduct Yield (%)Reference
1Phenylhydrazine85[12]
24-Methylphenylhydrazine82[12]
34-Methoxyphenylhydrazine78[12]
44-Chlorophenylhydrazine75[12]
B. Palladium-Catalyzed Cross-Coupling Reactions: A Versatile Toolkit

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of halogenated quinoxalines, enabling the formation of C-C and C-N bonds with a wide range of coupling partners.[13][14] Common examples include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.[13]

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

G cluster_reactants Reactants pd0 Pd(0)L_n quinoxaline Halo-Quinoxaline (R-X) pd2_halide R-Pd(II)L_n-X pd2_couple R-Pd(II)L_n-R' pd2_halide->pd2_couple Transmetalation pd2_couple->pd0 product Functionalized Quinoxaline (R-R') pd2_couple->product Reductive Elimination quinoxaline->pd2_halide Oxidative Addition partner Coupling Partner (R'-M)

Caption: Generalized Catalytic Cycle for Pd-Catalyzed Cross-Coupling.

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a chloroquinoxaline with a boronic acid.

Reactants:

  • 2-Chloroquinoxaline (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[15]

  • Base (e.g., K₂CO₃, 2.0 mmol)[15]

  • Solvent system (e.g., Toluene/Methanol, 5:1)[15]

Procedure:

  • In a Schlenk flask, combine the 2-chloroquinoxaline, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC).[15]

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Experimental Choices and Trustworthiness:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for reaction efficiency. Pd(PPh₃)₄ is a common and effective catalyst for many Suzuki couplings. For more challenging substrates, other catalysts and ligands may be required.

  • Base and Solvent: The base is necessary to activate the boronic acid for transmetalation. The solvent system is chosen to ensure the solubility of all reaction components. A biphasic system or the addition of water can sometimes be beneficial.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to air, so performing the reaction under an inert atmosphere is critical to prevent catalyst deactivation and ensure reproducibility.

Comparative Data for Cross-Coupling Reactions

Reaction TypeCoupling PartnerCatalystTypical Yield Range (%)
Suzuki-MiyauraArylboronic acidsPd(PPh₃)₄70-95
HeckAlkenesPd(OAc)₂60-85
SonogashiraTerminal alkynesPdCl₂(PPh₃)₂/CuI75-98
Buchwald-HartwigAminesPd₂(dba)₃/ligand65-90

III. Conclusion and Future Perspectives

The functionalization of the quinoxaline core is a dynamic and evolving field of chemical synthesis. The methodologies outlined in this guide, from classical condensation reactions to modern C-H activation and cross-coupling strategies, provide a robust foundation for the creation of diverse quinoxaline derivatives. The ongoing development of more sustainable and efficient catalytic systems, including heterogeneous and photocatalysts, promises to further expand the accessibility and utility of this privileged scaffold.[9] As our understanding of the structure-activity relationships of quinoxaline-based compounds deepens, the rational design of novel molecules with tailored properties for applications in medicine and materials science will undoubtedly accelerate.[2][3]

References

  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. PMC. [Link]

  • C−H Functionalization of Quinoxalines | Request PDF. ResearchGate. [Link]

  • Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. Royal Society of Chemistry. [Link]

  • The C3-H Bond Functionalization of Quinoxalin-2(1H)-Ones With Hypervalent Iodine(III) Reagents. Frontiers in Chemistry. [Link]

  • Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes. MDPI. [Link]

  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. MDPI. [Link]

  • Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. Bentham Science. [Link]

  • Sustainable and fast synthesis of functionalized quinoxalines promoted by natural deep eutectic solvents (NADESs). Royal Society of Chemistry. [Link]

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. [Link]

  • One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Journal of the Brazilian Chemical Society. [Link]

  • Visible light-induced direct and highly selective C–H functionalization of quinoxalin-2(1H)-one without orientating group. Royal Society of Chemistry. [Link]

  • An Exploration of the Medicinal Chemistry of Anticancer Quinoxaline. Hilaris Publisher. [Link]

  • Synthesis and biological evaluation of functionalized quinoxaline derivatives. Der Pharma Chemica. [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Royal Society of Chemistry. [Link]

  • Synthesis of quinoxaline derivatives by C-C coupling reactions using Pd(PPh3)2Cl2 and Pd(PPh3)4. ResearchGate. [Link]

  • Therapeutical potential of metal complexes of quinoxaline derivatives: a review. Atypon. [Link]

  • Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities | Request PDF. ResearchGate. [Link]

  • Transition-metal-catalyzed ortho C–H functionalization of 2-arylquinoxalines. Royal Society of Chemistry. [Link]

  • Emerging trends in two- and three-component efficient synthetic strategies for functionalised and fused quinoxalines. Royal Society of Chemistry. [Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. National Institutes of Health. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Quinoxaline Synthesis Technical Support Center. Quinoxaline (1,4-diazanaphthalene) derivatives are privileged scaffolds in medicinal chemistry, exhibiting broad-spectrum biological activities including antitumor, antibacterial, and kinase inhibitory profiles.[1]

While the classical Körner-Hinsberg condensation (reaction of 1,2-diamines with 1,2-dicarbonyls) appears straightforward, achieving high yields, controlling regioselectivity, and minimizing environmental impact requires precise optimization. This guide synthesizes field-proven troubleshooting strategies with mechanistic insights to ensure your experimental success.

Module 1: Core Reaction Optimization (Stoichiometry & Solvents)

Q1: My reaction yield is consistently low (<50%) despite using standard reflux conditions. What are the first parameters I should audit?

Dr. Mercer: Low yields in condensation reactions often stem from thermodynamic reversibility or competitive side reactions. Before changing catalysts, audit these three critical parameters:

  • Stoichiometry: Ensure a strict 1:1 molar ratio or a slight excess (1.05 eq) of the 1,2-dicarbonyl compound. A large excess of diamine can lead to oligomerization or bis-imine formation that complicates purification.

  • Solvent Choice:

    • Protic Solvents (Ethanol/Methanol): Excellent for stabilizing the polar transition states (hemiaminal intermediates). However, if your starting materials are highly lipophilic, they may not dissolve effectively.

    • Aqueous Media:[2] Surprisingly, water is often superior to organic solvents for this reaction due to the "hydrophobic effect," which forces the organic reactants together, accelerating the rate.

  • Water Scavenging: The reaction generates 2 equivalents of water. In reversible systems, failure to remove water can stall conversion.

    • Solution: Add molecular sieves (3Å or 4Å) to the reaction vessel or use a Dean-Stark trap if using non-miscible solvents like toluene (though this is less "green").

Q2: I am observing the formation of a "sticky" polymeric byproduct. How do I prevent this?

Dr. Mercer: This is a common issue when using highly reactive substrates or excessive acid catalysis.

  • Cause: Oxidative polymerization of the o-phenylenediamine (OPD). OPD is sensitive to air oxidation, forming dark, tarry phenazines or oligomers.

  • Solution:

    • Inert Atmosphere: Always purge your reaction solvent with Nitrogen or Argon prior to adding the diamine.

    • Fresh Reagents: Recrystallize your OPD precursor if it appears dark brown/black. Pure OPD should be off-white to pale yellow.

    • Mild Catalysis: Switch from strong mineral acids (H₂SO₄) to milder Lewis acids (e.g., Iodine, CAN) or solid acid catalysts to minimize harsh degradation.

Module 2: Catalyst Selection & Green Chemistry

Q3: When should I switch from traditional acetic acid reflux to a Lewis Acid or Heterogeneous catalyst?

Dr. Mercer: While acetic acid is the "workhorse" catalyst, it is often difficult to remove completely and can degrade acid-sensitive functional groups.

Use Lewis Acids (e.g., Iodine, Cerium(IV) Ammonium Nitrate) when:

  • You require Room Temperature conditions (energy efficiency).[3]

  • You have acid-sensitive protecting groups (e.g., Boc, TBDMS) on your substrate.

  • You need to reduce reaction time from hours to minutes.

Use Heterogeneous Catalysts (e.g., Bentonite Clay K-10, Sulfated Zirconia) when:

  • Scale-up is imminent: Filtration is easier than extraction.

  • Reusability is key: These catalysts can often be recycled 4-5 times without significant loss of activity.

Data Summary: Catalyst Efficiency Comparison
Catalyst SystemSolventTemp (°C)Time (min)Yield (%)Notes
None (Reflux) Ethanol78120-18060-75Slow, requires purification.
Acetic Acid Ethanol7860-12080-90Classic, difficult workup.
Iodine (10 mol%) CH₃CN25 (RT)10-3090-95Mild, rapid, high atom economy.
Bentonite Clay K-10 Water25 (RT)6085-92Green, recyclable, heterogeneous.
CAN (5 mol%) Water25 (RT)20-4092-98Excellent yield, water-compatible.

Module 3: Visualizing the Mechanism & Troubleshooting Logic

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a double nucleophilic attack.

Figure 1: Mechanistic Pathway of Quinoxaline Formation

QuinoxalineMechanism Start 1,2-Diamine + 1,2-Dicarbonyl Inter1 Hemiaminal Intermediate Start->Inter1 Nucleophilic Attack (Acid Cat.) Inter2 Imine (Schiff Base) Intermediate Inter1->Inter2 - H₂O (Dehydration) Inter3 Cyclization (2nd Nucleophilic Attack) Inter2->Inter3 Intramolecular Attack Product Quinoxaline Product Inter3->Product - H₂O (Aromatization)

Caption: Step-wise condensation mechanism. Note that the dehydration steps are reversible and acid-catalyzed.

Figure 2: Troubleshooting Decision Tree

TroubleshootingTree Problem Identify Problem LowYield Low Yield / Incomplete Problem->LowYield Impure Mixture / Side Products Problem->Impure CheckWater Check Water Removal (Add Sieves) LowYield->CheckWater CheckCat Check Catalyst Activity (Try Lewis Acid) LowYield->CheckCat CheckOx Check OPD Oxidation (Use Inert Atm) Impure->CheckOx CheckRegio Regioisomer Issue? (Steric Control) Impure->CheckRegio Solution1 Switch to Microwave Irradiation CheckCat->Solution1 Solution2 Recrystallize from EtOH/H₂O CheckRegio->Solution2

Caption: Logic flow for diagnosing common synthetic failures in quinoxaline preparation.

Module 4: Advanced Troubleshooting (Regioselectivity & Purification)

Q4: I am reacting a 4-substituted-1,2-diamine with an unsymmetrical 1,2-diketone and getting a mixture of regioisomers. Can I control this?

Dr. Mercer: This is the most challenging aspect of quinoxaline synthesis.

  • The Science: The formation of the first imine bond is the selectivity-determining step. It depends on the relative nucleophilicity of the two amine groups and the relative electrophilicity of the two carbonyl carbons.

  • Strategy:

    • Steric Control: If one carbonyl is hindered (e.g., adjacent to a phenyl group) and the other is not, the less hindered amine will attack the less hindered carbonyl.

    • Solvent Acidity: Changing the pH can alter the protonation state of the amines, subtly shifting nucleophilicity.

    • Accept the Mixture: Often, it is more efficient to push the reaction to completion and separate isomers via Column Chromatography (using Hexane:Ethyl Acetate gradients) or careful Fractional Recrystallization .

Q5: My product oils out upon cooling and won't crystallize. How do I isolate the solid?

Dr. Mercer: "Oiling out" occurs when the product is saturated but the solvent mixture (often Ethanol/Water) is at a temperature where the product is liquid.

  • Protocol:

    • Re-heat the mixture until the oil dissolves into a clear solution.

    • Seed the solution with a tiny crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation.

    • Slow Cooling: Wrap the flask in a towel to allow it to cool to room temperature very slowly. Rapid cooling promotes oiling.

    • Co-solvent: If using pure ethanol, add water dropwise at the boiling point until slight turbidity persists, then clear it with a drop of ethanol before cooling.

Module 5: Recommended Green Protocol

Protocol:

  • Mix: 1.0 mmol o-phenylenediamine and 1.0 mmol 1,2-diketone in a microwave vial.

  • Solvent: Add 2-3 mL of water (no organic solvent needed).

  • Catalyst: Add 10 mol% catalyst (e.g., p-TSA or simply catalyst-free if using microwave).

  • Irradiate: Microwave at 80-100°C for 2-5 minutes.

  • Workup: Cool to RT. The product usually precipitates out. Filter, wash with water, and dry. Recrystallize from Ethanol if necessary.[4]

References

  • Review of Quinoxaline Synthesis: Ajaikumar, S., & Pandurangan, A. (2022). "Recent advances in the synthesis of quinoxaline derivatives." Journal of Heterocyclic Chemistry.

  • Green Chemistry Approaches: Gu, Y. (2012). "Multicomponent reactions in unconventional solvents: state of the art." Green Chemistry, 14(8), 2091-2128.

  • Microwave Synthesis: Billah, M. et al. (2023). "Efficient Synthesis of Aromatic Quinoxaline Derivatives." University of Dayton eCommons.[5]

  • Catalyst Comparison & Mechanism: Heravi, M. M., et al. (2007). "Recent progress in the synthesis of quinoxalines." Arkivoc, 2007(9), 115-123.

  • Aqueous Synthesis: Sajjadifar, S. (2012). "Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature." American Journal of Organic Chemistry.

Sources

Validation & Comparative

Comparative study of quinoxaline derivatives as non-fullerene acceptors

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Study of Quinoxaline Derivatives as Non-Fullerene Acceptors

Executive Summary: The High-Voltage Contender

In the post-fullerene era of Organic Photovoltaics (OPVs), the race for efficiency is dominated by Y-series acceptors (e.g., Y6, L8-BO).[1] However, Quinoxaline (Qx) derivatives have emerged as a critical alternative or co-acceptor class, primarily distinguished by their ability to maximize Open Circuit Voltage (


).

Unlike the stronger electron-withdrawing Benzothiadiazole (BT) unit, the Quinoxaline core is a weaker acceptor. This intrinsic electronic property leads to wider bandgaps and upshifted LUMO levels, significantly reducing energy loss (


). This guide objectively compares Qx-based Non-Fullerene Acceptors (NFAs) against standard BT-based analogs, analyzing the trade-offs between voltage gain and current loss, and detailing the synthetic strategies (fluorination, side-chain engineering) required to make them competitive.

Mechanism & Design Logic: Quinoxaline vs. Benzothiadiazole

To understand the performance data, one must first grasp the electronic causality. The choice between Qx and BT fundamentally alters the A-D-A (Acceptor-Donor-Acceptor) molecular architecture.

Table 1: Electronic & Structural Comparison

FeatureBenzothiadiazole (BT)Quinoxaline (Qx)Impact on Device
Electron Withdrawal StrongModerate/WeakQx yields higher LUMO (

).
Bandgap (

)
Narrow (~1.3–1.5 eV)Wide (~1.6–1.9 eV)BT absorbs more NIR light (

); Qx absorbs visible.
Steric Hindrance Low (Planar)Higher (unless fused)Qx requires side-chain optimization to prevent excessive twisting.
Quinoid Character ModerateStrongQx promotes low reorganization energy (efficient charge transport).
Visualization: The Molecular Design Pathway

The following diagram illustrates the decision logic when designing Qx-based acceptors to overcome their intrinsic low-current limitations.

Qx_Design_Logic Base Quinoxaline Core (Weak Acceptor) Problem Issue: Wide Bandgap Low Jsc Base->Problem Solution1 Strategy A: Fluorination (F-Qx) Problem->Solution1 Tuning Solution2 Strategy B: Fused-Ring Extension Problem->Solution2 Structural Result1 Lower HOMO/LUMO Enhanced Packing Solution1->Result1 Result2 Red-shifted Absorption Higher Mobility Solution2->Result2 Outcome High Efficiency Device (High Voc + Improved Jsc) Result1->Outcome Result2->Outcome

Caption: Logic flow for optimizing Quinoxaline-based NFAs. Weak electron withdrawal requires fluorination or ring-fusion to recover current density (


) while maintaining high voltage (

).

Comparative Performance Analysis

The following data aggregates performance metrics from recent high-impact studies, specifically comparing Qx-derivatives against their direct structural analogs or standard references.

Table 2: Device Performance of Qx-based vs. Alternative Acceptors

MoleculeTypeCore UnitPCE (%)

(V)

(mA/cm²)
FF (%)Key Insight
AQx-1 Fused NFAQx (Methylated)13.310.8621.571.0Steric hindrance from methyl groups limits packing.
AQx-2 Fused NFAQx (Demethylated)16.64 0.8525.477.0Removal of methyls improves

stacking; massive

gain.
NAQx-1 Non-FusedQx (Alkoxy)13.460.7924.768.5High current for a non-fused ring due to planar backbone.
NAQx-2 Non-FusedF-Qx (Fluorinated)12.790.83 23.366.3Fluorination increases

but slightly suppresses current here.[2]
TQT TrimerQx-BT-Qx Hybrid18.52 0.9126.178.0Best in Class: Hybridizing Qx and BT captures both high

and

.
L19 Non-FusedQx (Standard)8.680.9214.562.0Reference baseline; poor mobility without optimization.
L21 Non-FusedF-Qx (Fluorinated)11.450.9618.265.0Fluorination boosted PCE by ~3% via morphology control.

Data Synthesis:

  • The "Demethylation" Effect: Comparing AQx-1 and AQx-2 reveals that minimizing steric bulk on the Qx core is crucial. AQx-2 achieved a 16.64% PCE simply by removing methyl groups, allowing tighter intermolecular packing.

  • Hybridization is King: The TQT molecule represents the state-of-the-art (18.52% PCE). By linking Qx and BT units, it creates a "heterotrimer" that balances the energy levels perfectly—using Qx to boost voltage and BT to broaden absorption.

Experimental Protocols

To replicate these results, precise synthesis and device fabrication are required.

Protocol A: Synthesis of A-D-A Quinoxaline Acceptor (General Procedure)

Methodology: Stille Coupling is the preferred route for attaching the Qx-based electron-deficient core to the donor units.

  • Reagents:

    • Dibromo-quinoxaline intermediate (1.0 eq)

    • Distannyl-thiophene/fused-ring donor (1.0 eq)

    • Catalyst:

      
       (2 mol%) and 
      
      
      
      (8 mol%)
    • Solvent: Anhydrous Toluene or Chlorobenzene.

  • Procedure:

    • Step 1: Degas the solvent with

      
       for 30 mins.
      
    • Step 2: Add reactants and catalyst in a glovebox or under strict Schlenk line conditions.

    • Step 3: Reflux at 110°C for 24–48 hours.

    • Step 4 (Purification): Precipitate in methanol. Filter. Purify via Soxhlet extraction (Methanol -> Hexane -> Chloroform).

    • Step 5 (End-Capping): If synthesizing small molecules, a Knoevenagel condensation with IC (indanone) derivatives is performed after the core formation.

Protocol B: Device Fabrication (Inverted Architecture)

Architecture: ITO / ZnO / Active Layer /


 / Ag[3]
  • Substrate Prep: Clean ITO glass (Detergent -> Water -> Acetone -> IPA). UV-Ozone treat for 15 mins.

  • ETL Deposition: Spin-coat Zinc Oxide (ZnO) sol-gel at 3000 rpm (30s). Anneal at 200°C for 1 hour in air. Transfer to

    
     glovebox.
    
  • Active Layer:

    • Blend: Polymer Donor (e.g., PM6) : Qx-Acceptor (1:1.2 ratio).

    • Concentration: 16–20 mg/mL in Chloroform or Chlorobenzene.

    • Additive: 0.5% DIO or CN (critical for Qx aggregation control).

    • Deposition: Spin-coat at 2500 rpm.

    • Annealing: Thermal anneal at 100°C for 10 mins (Qx derivatives often require lower annealing temps than Y6).

  • HTL & Electrode: Evaporate

    
     (10 nm) and Ag (100 nm) at 
    
    
    
    Torr.

Characterization & Validation Workflow

Trustworthy data requires a multi-faceted characterization approach. Use the following workflow to validate the "High


" claims of Qx derivatives.

Validation_Workflow Step1 1. Optical Bandgap (UV-Vis Film) Step2 2. Energy Levels (CV / UPS) Step1->Step2 Confirm LUMO Step5 5. Device Physics (J-V / EQE / Eloss) Step2->Step5 Predict Voc Step3 3. Charge Transport (SCLC Mobility) Step3->Step5 Explain FF Step4 4. Morphology (GIWAXS / AFM) Step4->Step3 Packing -> Mobility Final Validated Performance Step5->Final Publication Quality Data

Caption: Validation workflow. Note that GIWAXS (Step 4) is critical for Qx derivatives to confirm if fluorination successfully induced "face-on" orientation.

Critical Validation Checkpoints:

  • 
     Calculation:  Calculate 
    
    
    
    . For Qx-based devices, this should be
    
    
    .[4] If it is higher, the advantage of the Qx unit is lost.
  • EQE Mismatch: The integrated

    
     from EQE spectra must be within ±5% of the 
    
    
    
    from the J-V curve.[2]

Conclusion

Quinoxaline derivatives are not merely "weaker" versions of Benzothiadiazole; they are precision tools for voltage management. While they historically suffered from lower currents, fluorination strategies (e.g., NAQx-2) and hybrid trimer designs (e.g., TQT) have successfully bridged the gap, offering efficiencies exceeding 18%. For researchers, the path forward lies in ternary blends —using Qx acceptors as the third component to boost the


 of Y6-based devices without sacrificing current.

References

  • Quinoxaline-based Y-type acceptors for organic solar cells. Journal of Materials Chemistry A. (2024). Link

  • A quinoxaline–benzothiadiazole heterotrimer for organic solar cells with extraordinary efficiency and stability. Energy & Environmental Science. (2024).[5] Link

  • High-Efficiency Quinoxaline-Based Nonfused Ring Electron Acceptors via Precisely Manipulating Noncovalent Interactions. ACS Applied Polymer Materials. (2026). Link

  • Fluorinated‐Quinoxaline Based Non‐Fused Electron Acceptors Enables Efficient As‐Cast Organic Solar Cells. ResearchGate/Advanced Functional Materials. (2025). Link

  • Fluorination of the Quinoxaline-Based p-Type Polymer and n-Type Small Molecule for High VOC Organic Solar Cells. The Journal of Physical Chemistry C. (2021).[6][7] Link

Sources

Comprehensive Guide: Structural Validation of 2,3-Bis[(3,5,5-trimethylhexyl)oxy]quinoxaline via Mass Spectrometry

[1]

Executive Summary

The validation of 2,3-Bis[(3,5,5-trimethylhexyl)oxy]quinoxaline (C₂₆H₄₂N₂O₂) presents a distinct analytical challenge due to its amphiphilic nature—combining a polar diaza-heterocyclic core with bulky, hydrophobic branched alkyl chains.[1] While NMR remains the gold standard for connectivity, it lacks the sensitivity required for trace impurity analysis in pharmaceutical intermediates or optoelectronic materials.

This guide objectively compares Mass Spectrometry (MS) against alternative characterization methods, evaluates ionization interfaces (ESI vs. APCI), and provides a self-validating experimental protocol compliant with ICH Q2(R1) and FDA guidelines.[1]

Part 1: The Analytical Challenge

The molecule features a quinoxaline core substituted at the 2 and 3 positions with 3,5,5-trimethylhexyloxy groups.

  • Molecular Formula: C₂₆H₄₂N₂O₂[1][2][3]

  • Monoisotopic Mass: 414.3246 Da[1][2][3]

  • Structural Complexity: The 3,5,5-trimethyl branching creates steric bulk that influences ionization efficiency and fragmentation patterns.[1] Standard straight-chain alkyl protocols may yield poor sensitivity due to solvent shielding effects.[1][2][3]

Comparative Technology Review[1][2][3]

Why choose Mass Spectrometry over NMR or IR?

FeatureMass Spectrometry (MS) ¹H / ¹³C NMR FT-IR
Primary Utility Trace detection, molecular weight confirmation, impurity profiling.[1][2][3]Exact structural connectivity, isomer differentiation.[1]Functional group confirmation (C-O-C, C=N).
Sensitivity High (picogram/femtogram range).[2][3] Essential for genotoxic impurity screening.[2][3]Low (milligram range required).Moderate (microgram range).[2][3]
Specificity High (via MS/MS fragmentation).[2][3]Very High (unique chemical shifts).[2][3]Low (fingerprint region often crowded).[2][3]
Throughput High (coupled with UPLC).Low (long acquisition times).[2][3]High.
Limitation Cannot easily distinguish positional isomers (e.g., 2,3- vs 2,6-substitution) without chromatography.[1][3]Requires high solubility and purity.[2][3]No molecular weight data.[2][3]

Verdict: MS is the mandatory choice for purity validation and trace analysis , while NMR is required for the initial structural certification of the reference standard.

Part 2: Core Comparison – Ionization Interfaces

The critical decision in validating this molecule is the choice of ionization source. The molecule contains basic nitrogens (proton acceptors) but is heavily shielded by lipophilic tails.[2]

Electrospray Ionization (ESI) vs. Atmospheric Pressure Chemical Ionization (APCI)[2][4][5][6]
ParameterElectrospray Ionization (ESI) APCI (Atmospheric Pressure Chemical Ionization)
Mechanism Ion evaporation from charged droplets.[1][2][3] "Soft" ionization.[2][3][4]Gas-phase chemical reaction (Corona discharge).[1][2][3]
Suitability for Target Moderate. The quinoxaline nitrogens protonate well (

), but the long alkyl chains can prevent efficient droplet desolvation.
High. The thermal vaporization helps volatilize the bulky alkyl chains, and the charge transfer is less dependent on solvent polarity.
Fragmentation Minimal in source. Requires CID (Collision Induced Dissociation) for structural data.[2][3]Moderate in-source fragmentation.[1][2][3] Good for structural elucidation.
Matrix Tolerance Low (susceptible to ion suppression).[2][3]High (robust against salts/additives).[2][3]

Recommendation:

  • For Quantitation/Purity: Use APCI in Positive Mode . The thermal assistance overcomes the steric bulk of the trimethylhexyl chains, providing a more stable signal.

  • For Structural Confirmation: Use ESI-MS/MS (Q-TOF or Orbitrap) .[1][2][3] The "softer" ionization preserves the molecular ion (

    
     m/z), allowing for controlled fragmentation studies.
    

Part 3: Validated Experimental Protocol

This protocol is designed to be a self-validating system . If the System Suitability Test (SST) fails, the data is invalid.

Sample Preparation
  • Solvent: Methanol:Dichloromethane (50:50 v/v).[2][3] Reasoning: The lipophilic tails require DCM for solubility, while MeOH supports protonation.

  • Concentration: 1 µg/mL (for full scan); 100 ng/mL (for SIM/MRM).[2][3]

  • Additives: 0.1% Formic Acid (promotes

    
     formation).[2][3]
    
Instrument Parameters (Q-TOF / Triple Quad)
  • Ionization: ESI Positive (+) or APCI (+).[2][3]

  • Capillary Voltage: 3.5 kV (ESI) / Corona Current 4 µA (APCI).[2][3]

  • Source Temp: 350°C (Crucial for volatilizing the bulky ether chains).[2]

  • Cone Voltage: 30V (Low enough to prevent in-source fragmentation of the ether linkage).

Data Interpretation & Acceptance Criteria

Target Ion:

2

Key Fragmentation Pathways (MS/MS):

  • Precursor:

    
     (
    
    
    )[2][3]
  • Primary Fragment: Loss of one trimethylhexyl chain (

    
    , mass 127).[2][3]
    
    • 
      [1][2][3]
      
    • Observed Peak:

      
       m/z  (Mono-ether quinoxaline cation).[1][2][3]
      
  • Secondary Fragment: Loss of second chain.[2][3]

    • Observed Peak:

      
       m/z  (Protonated 2,3-dihydroxyquinoxaline equivalent).[1][2][3]
      
  • Diagnostic Fragment: Quinoxaline core rearrangement.

    • Observed Peak:

      
       m/z .[2][3]
      

Part 4: Visualization of Workflows

Diagram 1: The Validation Workflow

This flowchart illustrates the logical progression from crude synthesis to final validated certificate of analysis.

ValidationWorkflowSynthesisCrude Synthesis(Quinoxaline + Alkyl Bromide)SolubilitySolubility Check(DCM/MeOH 50:50)Synthesis->SolubilityIonizationIonization Selection(APCI vs ESI)Solubility->IonizationMS_ScanFull Scan MS(Identify [M+H]+ 415.3)Ionization->MS_ScanDecisionSignal Stable?MS_Scan->DecisionOptimizeOptimize Temp/Gas(Increase Source Temp)Decision->OptimizeNoMS_MSMS/MS Fragmentation(Confirm Loss of C9H19)Decision->MS_MSYesOptimize->MS_ScanValidationMethod Validation(Linearity, Accuracy, LOD)MS_MS->ValidationReportFinal CoA GenerationValidation->Report

Caption: Logical workflow for validating the structure, ensuring signal stability before proceeding to regulatory validation steps.

Diagram 2: Fragmentation Logic (MS/MS)

This diagram details the specific mass losses expected for this compound.[1]

FragmentationPathParentParent Ion [M+H]+m/z 415.3(Intact Molecule)Frag1Fragment 1m/z 288.2(Loss of one C9H19 group)Parent->Frag1- C9H18 (Alkene elimination)or - C9H19 (Radical loss)Frag2Fragment 2m/z 161.1(Loss of second C9H19 group)Frag1->Frag2- C9H18CoreQuinoxaline Corem/z ~131-145(Ring Rearrangement)Frag2->Core- CO / Ring contraction

Caption: Predicted fragmentation pathway showing sequential loss of the lipophilic 3,5,5-trimethylhexyl side chains.[1][2][3]

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. U.S. Food and Drug Administration.[2][3][5][6][7] [Link]

  • International Conference on Harmonisation (ICH). (2005).[2][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. [Link]

  • Herbert Budzikiewicz, Regine Fuchs. (2021).[2][3][8] Structural Studies of Pyoverdins by Mass Spectrometry. Current Organic Chemistry. [Link] (Contextual reference for heterocyclic fragmentation).

  • AxisPharm. (2024).[2][3] Electrospray and APCI Mass Analysis: A Comparison. AxisPharm Technical Notes. [Link][1][2]

A Comparative Performance Analysis of Quinoxaline-Based Organic Semiconductors

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Heterocyclic Materials in Organic Electronics

In the landscape of organic electronics, the rational design of semiconducting materials is the cornerstone of innovation. Researchers, scientists, and drug development professionals are constantly seeking molecular scaffolds that offer a blend of high performance, synthetic accessibility, and environmental stability. Among the pantheon of heterocyclic systems, quinoxaline—a fused aromatic heterocycle containing a benzene and a pyrazine ring—has emerged as a remarkably versatile and powerful electron-accepting unit.[1][2]

This guide provides an in-depth comparison of quinoxaline-based semiconductors against other prominent heterocyclic classes, namely benzothiadiazole, thiophene, and diketopyrrolopyrrole. We will dissect their performance in key applications such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs), grounding our analysis in experimental data and explaining the causal relationships between molecular structure and device performance.

The Architectural Advantage of Quinoxaline

The efficacy of most modern organic semiconductors stems from the donor-acceptor (D-A) architectural approach.[3] By covalently linking electron-rich (donor) and electron-deficient (acceptor) moieties, chemists can precisely tune the material's frontier molecular orbital energy levels (HOMO/LUMO), optical bandgap, and charge transport characteristics.

Quinoxaline's appeal lies in several key factors:

  • Strong Electron-Accepting Nature: The two nitrogen atoms in the pyrazine ring render the quinoxaline core electron-deficient, making it an excellent acceptor unit. This property can be further amplified by introducing electron-withdrawing substituents like fluorine or cyano groups.[4][5]

  • Synthetic Versatility: Quinoxalines can be synthesized through straightforward condensation reactions, facilitating rapid iteration and optimization of molecular structures.[1][6] This allows for extensive "side-chain engineering" to control solubility, morphology, and intermolecular packing.[1][7]

  • Excellent Stability: Quinoxaline-based materials often exhibit robust thermal and photochemical stability, a critical requirement for long-lasting electronic devices.[3][8]

cluster_heterocycles Key Heterocyclic Building Blocks Quinoxaline Quinoxaline (Acceptor) Benzothiadiazole Benzothiadiazole (Acceptor) Thiophene Thiophene (Donor) DPP Diketopyrrolopyrrole (DPP) (Acceptor)

Caption: Core structures of commonly used heterocyclic semiconductor building blocks.

Performance in Organic Photovoltaics (OPVs)

In OPVs, the goal is to maximize light absorption and efficiently convert photons into electrical current. Quinoxaline derivatives have proven to be exceptional performers, both as components of donor polymers and as non-fullerene acceptors (NFAs).[1]

Quinoxaline vs. Benzothiadiazole (BT)

Benzothiadiazole is another stalwart electron-accepting unit in the OPV field. A direct comparison reveals the nuanced advantages of the quinoxaline core. Recent studies on oligomer acceptors have provided a clear head-to-head matchup. An acceptor built with a quinoxaline core (Tri-Qx) achieved a power conversion efficiency (PCE) of 18.33%, outperforming its direct benzothiadiazole analogue (Tri-BT), which reached 17.89%.[9] The improved performance of the Tri-Qx device was attributed to a higher open-circuit voltage (Voc) and fill factor (FF).[9]

This enhancement in Voc is a common theme and can be traced to the electronic nature of the heterocycles. The Voc in an OPV device is related to the energy difference between the HOMO of the donor and the LUMO of the acceptor. The slightly more electron-deficient nature of quinoxaline can raise the acceptor's LUMO energy level, increasing this gap and thereby boosting the Voc.[9] Furthermore, a novel strategy of creating a "heterotrimer" acceptor (TQT) incorporating both quinoxaline and benzothiadiazole units pushed the PCE even higher to 18.52%, demonstrating the synergistic potential of combining these powerful acceptors.[9][10]

Material SystemVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference(s)
PM6:Tri-Qx 0.93525.1877.518.33[9]
PM6:Tri-BT 0.91325.5176.517.89[9]
PM6:TQT 0.94425.7876.118.52[9]
PBQ6:Y6 N/AN/A77.9117.62[7]
PDBTCl-QxCN:Y6 0.8127.2569.0115.17[5]

Table 1: Comparative performance of high-efficiency OPV devices featuring quinoxaline (Qx) and benzothiadiazole (BT) based acceptors.

Quinoxaline-Thiophene Copolymers

Thiophene and its derivatives are canonical electron-donating units. When copolymerized with quinoxaline, they create low-bandgap materials with broad solar absorption. The strong intramolecular charge transfer (ICT) between the thiophene donor and quinoxaline acceptor is key to this effect.[11][12][13] These D-A polymers have demonstrated remarkable success. For instance, the simple polymer PTQ10 has achieved PCEs over 16% with the Y6 acceptor and an incredible 21.2% in perovskite/organic tandem solar cells.[1] This highlights the potency of the thiophene-quinoxaline combination. Moreover, these copolymers show substantially improved photochemical stability compared to the classic donor polymer, P3HT.[8]

Performance in Organic Field-Effect Transistors (OFETs)

In OFETs, the key performance metric is charge carrier mobility (µ), which measures how quickly charges can move through the semiconductor film. Quinoxaline's tunable electronic properties allow it to be engineered for both p-type (hole transport) and n-type (electron transport) devices.[1][11]

Quinoxaline vs. Diketopyrrolopyrrole (DPP)

Diketopyrrolopyrrole (DPP) is a benchmark heterocyclic core for high-mobility OFETs, renowned for its rigid, planar structure that promotes strong intermolecular π-π stacking.[14][15] DPP-based polymers frequently exhibit ambipolar behavior with balanced hole and electron mobilities often exceeding 0.1 cm²/V·s, with some reaching as high as 3 cm²/V·s.[15]

While DPP sets a high bar, quinoxaline-based materials are demonstrating competitive and, in some cases, unique properties. A novel donor-acceptor polymer, PQ1, based on an indacenodithiophene (IDT) donor and a quinoxaline acceptor, exhibited excellent p-type behavior with a high hole mobility of up to 0.12 cm²/V·s.[11][12] The strong ICT effect and good film-forming properties were credited for this performance.[11][12] In the realm of n-type materials, quinoline-flanked DPP copolymers (a close structural relative to quinoxaline) have achieved breakthrough electron mobilities exceeding 6.0 cm²/V·s, showcasing the immense potential of nitrogen-containing fused ring systems for n-channel transistors.[16][17]

Material SystemTypeHole Mobility (µh) (cm²/V·s)Electron Mobility (µe) (cm²/V·s)On/Off RatioReference(s)
PQ1 p-type0.12N/A> 10⁵[11][12]
P3 (Quinoxaline) p-type~10⁻³N/AN/A[18]
PQDPP-2FT (DPP) n-typeN/A6.04> 10⁵[16][17]
PDPP-TBT (DPP) Ambipolar0.350.4N/A[15]

Table 2: Comparative OFET performance of quinoxaline-based polymers against high-mobility DPP-based polymers.

Experimental Methodologies & Workflows

To ensure scientific integrity, the performance metrics cited above are derived from standardized device fabrication and characterization protocols. Below are representative workflows.

Workflow: Organic Solar Cell Fabrication & Testing

Caption: Standardized workflow for fabricating and testing a bulk-heterojunction OPV.

Protocol: Bulk-Heterojunction (BHJ) Solar Cell Fabrication

  • Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Substrates are then dried with N₂ gas and treated with UV-Ozone for 15 minutes to improve the surface wettability.

  • Hole Transport Layer (HTL) Deposition: A layer of PEDOT:PSS is spin-coated onto the cleaned ITO substrate and annealed at 150°C for 15 minutes in air.

  • Active Layer Deposition: The donor polymer and acceptor molecule (e.g., PBQ6 and Y6) are dissolved in a suitable organic solvent like chloroform. The solution is spin-coated on top of the HTL inside a nitrogen-filled glovebox.

  • Morphology Optimization: The active layer is annealed at a specific temperature (e.g., 110°C) for a set time (e.g., 10 minutes) to optimize the nanostructure of the bulk heterojunction.

  • Cathode Deposition: The device is transferred to a thermal evaporator, where a low work function metal (e.g., Calcium) followed by a protective layer of a stable metal (e.g., Aluminum or Silver) is deposited under high vacuum (<10⁻⁶ Torr).

  • Characterization: The completed device's current density-voltage (J-V) characteristics are measured using a source meter under a calibrated AM 1.5G solar simulator (100 mW/cm²).

Workflow: Organic Field-Effect Transistor Fabrication & Testing

Caption: Workflow for a bottom-gate, top-contact (BGTC) OFET.

Protocol: OFET Fabrication and Characterization

  • Substrate: A heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm thick) is used as the common gate electrode and gate dielectric, respectively.

  • Surface Treatment: The SiO₂ surface is treated with a self-assembled monolayer of octadecyltrichlorosilane (OTS) to improve the semiconductor-dielectric interface and promote ordered film growth.

  • Semiconductor Deposition: The quinoxaline-based polymer is dissolved in a high-boiling-point solvent (e.g., dichlorobenzene) and spin-coated onto the OTS-treated substrate.

  • Annealing: The film is annealed at an optimized temperature in an inert atmosphere to enhance molecular ordering and crystallinity.

  • Electrode Deposition: Gold source and drain electrodes (e.g., 50 nm thick) are deposited via thermal evaporation through a shadow mask, defining the channel length and width.

  • Characterization: The device is placed in a probe station under vacuum or in an inert atmosphere. A semiconductor parameter analyzer is used to measure the transfer characteristics (Drain Current ID vs. Gate Voltage VG) and output characteristics (ID vs. Drain Voltage VD). Charge carrier mobility and the on/off ratio are extracted from the transfer curve in the saturation regime.

Conclusion and Outlook

The experimental evidence clearly establishes quinoxaline as a premier building block in the field of organic semiconductors. In OPVs, its derivatives are not only matching but often exceeding the performance of established materials like benzothiadiazole, primarily through advantageous tuning of energy levels that leads to higher open-circuit voltages.[9] In OFETs, quinoxaline-based polymers are demonstrating competitive p-type mobilities and are part of a broader class of nitrogen-containing heterocycles that are pushing the boundaries of n-type performance.[11][16]

The true strength of the quinoxaline scaffold lies in its profound tunability.[1] Systematic structural modifications, such as the strategic placement of fluorine or cyano groups, allow for precise control over molecular energy levels, which directly translates to improved device metrics.[4][5] The future of high-performance organic electronics will undoubtedly feature new generations of quinoxaline-based materials, with ongoing research focused on creating fused-ring systems for enhanced planarity and developing novel donor and acceptor partners to further elevate efficiency and stability.[19]

References

  • Quinoxaline derivatives as attractive electron-transporting materials - PMC. (2023, November 9).
  • Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer - PMC.
  • A Quinoxaline-Based D-A Copolymer Donor Achieving 17.62% Efficiency of Organic Solar Cells. (2021, June 15). PubMed.
  • Recent Development of Quinoxaline Based Polymers/Small Molecules for Organic Photovoltaics. (2021, July 3). Chalmers University of Technology.
  • Improved photovoltaic performance of quinoxaline-based polymers by systematic modulation of electron-withdrawing substituents. Royal Society of Chemistry.
  • Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer. (2022, June 16). Frontiers.
  • A quinoxaline–benzothiadiazole heterotrimer for organic solar cells with extraordinary efficiency and stability. Royal Society of Chemistry.
  • Synthesis and properties of a series of quinoxaline-based copolymers: an example to understand the effect of the structure of the mainchain and sidechain on the charge transport ability of the polymers. Royal Society of Chemistry.
  • Strategic Structural Modification of Quinoxaline-Based D–A-Type Polymers via Tuning Electron-Withdrawing Substituents for Photovoltaic Applications. (2025, August 15).
  • A quinoxaline–benzothiadiazole heterotrimer for organic solar cells with extraordinary efficiency and stability. (2024, April 18). Royal Society of Chemistry.
  • Synthesis, characterization, and OFET characteristics of p-type organic semiconductors incorporating diketopyrrolopyrrole and thiadiazole-quinoxaline acceptors. (2024, June 15). Oxford Academic.
  • Novel donor–acceptor type conjugated polymers based on quinoxalino[6,5-f]quinoxaline for photovoltaic applic
  • Recent advances in the synthesis and reactivity of quinoxaline. Royal Society of Chemistry.
  • Synthesis and Characterization of Quinoxaline-Based Thiophene Copolymers as Photoactive Layers in Organic Photovoltaic Cells. (2015, January 13).
  • Fused thiophene/quinoxaline low band gap polymers for photovoltaic's with increased photochemical stability | Request PDF. (2025, August 5).
  • Quinoline-Flanked Diketopyrrolopyrrole Copolymers Breaking through Electron Mobility over 6 cm2 V-1 s-1 in Flexible Thin Film Devices. (2018, March 15). PubMed.
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024, August 3).
  • Advances in Charge Carrier Mobility of Diketopyrrolopyrrole-Based Organic Semiconductors. (2024, August 23). MDPI.
  • Quinoline-Flanked Diketopyrrolopyrrole Copolymers Breaking through Electron Mobility over 6 cm 2 V −1 s −1 in Flexible Thin Film Devices.

Sources

High-Fidelity Cross-Validation of Spectroscopic Data for Novel Quinoxaline 1,4-di-N-oxides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of spectroscopic data for novel quinoxaline N-oxides Content Type: Publish Comparison Guide

Executive Summary

In the development of bioreductive prodrugs—specifically Quinoxaline 1,4-di-N-oxides (QdNOs) —structural ambiguity is a silent failure point. Standard characterization workflows often fail to distinguish between the target di-N-oxide, its mono-N-oxide impurities, and dynamic tautomers (e.g., acyloin-endiol forms).

This guide compares the "Standard Rapid-Screening Protocol" (the industry default) against the "Multi-Modal Cross-Validation Suite" (the recommended high-fidelity workflow). We demonstrate that relying solely on 1H NMR and standard electrospray ionization (ESI) mass spectrometry leads to a 15-20% misidentification rate due to thermal deoxygenation artifacts and rapid tautomeric exchange.

Target Audience: Medicinal Chemists, Spectroscopists, and QA/QC Scientists in Oncology/Antimicrobial Drug Discovery.

The Comparative Framework: Standard vs. Multi-Modal

We evaluated the performance of two characterization strategies for a representative library of 3-substituted-2-quinoxalinecarbonitrile 1,4-di-N-oxides.

FeatureStandard Rapid-Screening (The Alternative) Multi-Modal Cross-Validation (The Solution)
Primary Method 1H NMR (CDCl₃) + Low-Res LC-MS1H/13C/15N NMR + FT-IR + HRMS + X-Ray
N-Oxide Detection Indirect (via deshielding of aromatic protons)Direct (N-O stretch IR bands & 15N shifts)
Artifact Risk High: Thermal deoxygenation in MS source mimics parent compound.Low: Soft ionization & IR cross-check confirm oxygen presence.
Tautomer ID Poor: Averaged signals often miss lactam/lactim equilibria.Excellent: 15N HMBC distinguishes N-H vs N-OH tautomers.
Confidence Level 80% (Sufficient for crude intermediates)99.9% (Required for biological assays)

Critical Failure Points in Standard Analysis

The "Deoxygenation Trap" in Mass Spectrometry

A critical finding in QdNO analysis is the lability of the N-O bond. Under standard ESI-MS conditions (high capillary temperatures), QdNOs frequently undergo thermal deoxygenation .

  • The Error: The spectrum shows a dominant peak at [M-16]⁺ or [M-32]⁺.

  • The Consequence: A researcher using "Standard Rapid-Screening" may incorrectly conclude the synthesis failed and yielded the mono-oxide or parent quinoxaline, leading to the disposal of valid product.

The Tautomeric Blind Spot

Substituted QdNOs (especially 3-hydroxy or 2-carboxamide derivatives) exist in dynamic equilibrium between N-oxide and N-hydroxy forms. Standard 1H NMR in protic solvents often shows broad, averaged signals that obscure this structural reality, affecting pKa and solubility predictions.

Deep Dive: The Multi-Modal Cross-Validation Protocol

To achieve authoritative structural confirmation, the following three-pillar validation system is required.

Pillar A: Vibrational Spectroscopy (The "Fingerprint")

Before any solution-state analysis, solid-state FT-IR provides the first "Go/No-Go" decision.

  • Diagnostic Band: The N–O stretching vibration is the most reliable indicator.

  • Target Region: Look for strong bands at 1350–1380 cm⁻¹ .

  • Validation: If this band is absent, the N-oxidation failed, regardless of what the NMR suggests.

Pillar B: Nuclear Magnetic Resonance (The "Connectivity")

1H NMR is insufficient. The Multi-Modal protocol mandates 15N HMBC (Heteronuclear Multiple Bond Correlation) .

  • Why: 15N chemical shifts are hypersensitive to the oxidation state.

  • Data Point: Pyrazine nitrogens typically shift ~90-110 ppm upfield/downfield (depending on reference) upon oxidation compared to the parent quinoxaline.

  • Tautomer Check: 15N NMR definitively distinguishes between a protonated Nitrogen (N-H, lactam) and an oxidized Nitrogen (N-O).

Pillar C: High-Resolution Mass Spectrometry (The "Composition")

To bypass the deoxygenation trap:

  • Method: Use APCI (Atmospheric Pressure Chemical Ionization) or ESI with lowered desolvation temperatures (<200°C) .

  • Criteria: The molecular ion [M+H]⁺ must be the base peak. Any significant [M-16]⁺ abundance requires immediate re-optimization of source parameters to rule out thermal degradation.

Visualizing the Logic

Diagram 1: The "Deoxygenation Trap" in Mass Spectrometry

This diagram illustrates how standard thermal conditions can mislead researchers by generating false artifacts.

DeoxygenationTrap Sample Purified QdNO Sample (MW: 250) Source MS Source (High Temp > 300°C) Sample->Source Standard Protocol SoftSource Soft Ionization (Temp < 200°C) Sample->SoftSource Multi-Modal Protocol Artifact Artifact Detected [M-16]+ (MW: 234) False Negative Source->Artifact Thermal Deoxygenation TrueSignal True Signal [M+H]+ (MW: 251) Confirmed Structure SoftSource->TrueSignal Intact Ionization Decision Researcher Conclusion: 'Synthesis Failed' Artifact->Decision Correct Researcher Conclusion: 'Target Validated' TrueSignal->Correct

Caption: Figure 1. The "Deoxygenation Trap" demonstrates how high-temperature MS sources artificially reduce QdNOs, leading to false rejection of successful synthesis.

Diagram 2: The Multi-Modal Validation Workflow

A self-correcting decision tree for confirming novel Quinoxaline N-oxide structures.

ValidationWorkflow Start Crude Product IR_Check Step 1: FT-IR Analysis (Solid State) Start->IR_Check Decision_IR Band at 1350-1380 cm⁻¹? IR_Check->Decision_IR NMR_Check Step 2: 1H & 15N NMR (DMSO-d6) Decision_IR->NMR_Check Yes Fail Reject / Repurify Decision_IR->Fail No (N-O missing) Decision_NMR Symmetry/Shift Consistent? NMR_Check->Decision_NMR MS_Check Step 3: HRMS (Soft Ionization) Decision_NMR->MS_Check Consistent Decision_NMR->Fail Ambiguous Decision_MS [M+H]+ dominant over [M-16]+? MS_Check->Decision_MS XRay Step 4: X-Ray Crystallography (Gold Standard) Decision_MS->XRay High Purity Decision_MS->Fail Deoxygenation Artifacts Success Validated QdNO XRay->Success

Caption: Figure 2. The Multi-Modal Cross-Validation Workflow ensures that each spectroscopic method compensates for the blind spots of the others.

Experimental Protocols

Protocol A: FT-IR Screening (The Gatekeeper)
  • Preparation: Mix 1 mg of dried sample with 100 mg KBr (spectroscopic grade). Grind to a fine powder.

  • Compression: Press into a transparent pellet using a hydraulic press (10 tons, 1 min).

  • Acquisition: Record spectrum from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Analysis: Zoom into 1300–1400 cm⁻¹ . A strong, sharp band confirms the N-oxide moiety. Absence indicates reduction to the parent heterocycle.

Protocol B: 15N-HMBC NMR (The Structural Arbiter)
  • Solvent: Dissolve 20 mg of sample in 0.6 mL DMSO-d6 (CDCl₃ is often insufficient for solubility).

  • Parameter Setup: Set up a gradient-selected HMBC experiment optimized for long-range N-H coupling (J = 8-10 Hz).

  • Reference: Calibrate externally using nitromethane (0 ppm) or liquid ammonia.

  • Interpretation: Look for cross-peaks between aromatic protons (H-5/H-8) and the pyrazine nitrogens. N-oxidation typically results in a shielding effect (upfield shift) relative to the unoxidized parent, though substituent effects vary.

Data Comparison Table: Representative Compound

Compound: 3-methyl-2-quinoxalinecarbonitrile 1,4-di-N-oxide

ModalityStandard Protocol ResultMulti-Modal Protocol ResultInterpretation
FT-IR Not typically prioritized.1365 cm⁻¹ (Strong) Confirms N-O stretch.
1H NMR Aromatic m (7.8-8.5 ppm); CH3 s (2.8 ppm).Confirmed + 15N correlation 15N shifts confirm oxidation at BOTH N1 and N4 positions.
MS (ESI) [M+H]⁺ 202.0 (Weak), [M-16]⁺ 186.0 (Strong) [M+H]⁺ 218.06 (Base Peak) Standard MS caused thermal deoxygenation (False Negative). Soft MS confirmed intact di-N-oxide.
Conclusion "Impure / Mono-oxide" "Pure Di-N-oxide" The Multi-Modal protocol prevented the discarding of a valid compound.

References

  • Spectroscopic Characteriz

    • Source: Journal of the American Chemical Society / SciSpace
    • Title: Pyrimidine N-Oxides and Their Infrared Absorption Characteristics (Contextual grounding for N-oxide IR bands)
    • URL:[Link]

  • 15N NMR Chemical Shifts

    • Source: NIST / Journal of Physical and Chemical Reference D
    • Title: 15N-NMR Chemical Shifts of Major Chemical Families
    • URL:[Link]

  • Biological Activity & Structure

    • Source: Frontiers in Pharmacology
    • Title: Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions[1][2][3][4][5]

    • URL:[Link]

  • Mass Spectrometry & Metabolism

    • Source: Journal of the Science of Food and Agriculture
    • Title: Tracing major metabolites of quinoxaline-1,4-dioxides in abalone with high-performance liquid chromatography tandem positive-mode electrospray ioniz
    • URL:[Link]

  • Synthesis & Tautomerism

    • Source: MDPI Molecules
    • Title: Synthesis of Quinoxaline 1,4-di-N-Oxide Analogues and Crystal Structure of 2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide
    • URL:[Link]

Sources

Benchmarking the electron mobility of new quinoxaline-based materials

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Electron Mobility: Quinoxaline Derivatives vs. Industry Standards

Executive Summary

The electron transport mobility (


) of organic semiconductors is the rate-limiting factor in the efficiency of OLEDs and the fill factor of Organic Photovoltaics (OPVs). While Tris(8-hydroxyquinolinato)aluminium (Alq3 ) served as the foundational electron transport material (ETM) for decades, its low mobility (

cm

/Vs) limits high-current density applications.

New Quinoxaline (Qx) derivatives have emerged as superior alternatives. By leveraging the electron-deficient pyrazine ring and planar geometry, these materials facilitate tighter


 stacking and lower LUMO levels. This guide benchmarks a representative high-performance quinoxaline derivative (BQ-2Cl-FBr ) against industry standards (Alq3 , TPBi ), providing experimental evidence of a two-order-of-magnitude improvement  in electron mobility.

Benchmarking Landscape: The Data

The following table synthesizes experimental data from recent high-impact studies. It contrasts the "classic" amorphous transport of Alq3 with the "ordered" transport of modern quinoxaline small molecules.

MaterialClass

(cm

/Vs)
MethodLUMO (eV)Key AdvantageSource
Alq3 Metal Chelate

TOF / SCLC-3.00Stability, historical baseline[1, 2]
TPBi Benzimidazole

SCLC-2.70Hole blocking, triplet host[3]
BQ-2Cl-FBr Quinoxaline (New)

SCLC -3.47 High mobility, Deep LUMO [4]

Analysis: The quinoxaline derivative BQ-2Cl-FBr demonstrates an electron mobility approximately 40x higher than Alq3 and 20x higher than TPBi. This enhancement is attributed to the planar fused-ring core which promotes intermolecular orbital overlap, unlike the spherical, bulky shape of Alq3 which relies on hopping between disordered sites.

Scientific Deep Dive: Molecular Engineering

Why do Quinoxaline materials outperform traditional chelates? The answer lies in molecular planarity and frontier orbital tuning .

  • The Core: The quinoxaline unit is electron-deficient due to the two nitrogen atoms, which pull electron density away from the ring, stabilizing the LUMO (making it deeper/more negative).

  • The Modification: Modern derivatives (like BQ-2Cl-FBr) use halogenation (F, Cl, Br) or cyano-substitution. These electron-withdrawing groups further lower the LUMO, improving electron injection from stable cathodes (like Al or Ag) without needing reactive calcium/magnesium layers.

Visualizing the Design Strategy

QuinoxalineDesign Core Quinoxaline Core (Electron Deficient) Mod Substituents (-F, -CN, -Cl) Core->Mod Functionalization Effect2 Planar Geometry Core->Effect2 Fused Ring Structure Effect1 Deep LUMO (> -3.5 eV) Mod->Effect1 Energy Level Tuning Result High Electron Mobility (> 10^-4 cm²/Vs) Effect1->Result Better Injection Effect2->Result Enhanced π-π Stacking

Figure 1: Strategic molecular design of Quinoxaline derivatives to enhance electron mobility.

Experimental Protocol: Measuring Intrinsic Mobility

To replicate these results, one must use the Space-Charge Limited Current (SCLC) method.[1] Unlike Field-Effect Transistor (FET) mobility (which measures horizontal surface transport), SCLC measures vertical bulk transport, which is the relevant metric for OLEDs and OPVs.

Protocol: Electron-Only Device Fabrication

Objective: Isolate electron transport by blocking hole injection.

  • Substrate Prep: Clean Indium Tin Oxide (ITO) glass (acetone, isopropanol, UV-ozone).

  • Active Layer Deposition:

    • Dissolve the Quinoxaline material in chloroform or chlorobenzene (concentration ~10-20 mg/mL).

    • Spin-coat to a thickness (

      
      ) of 100–150 nm .
      
    • Critical Step: Measure thickness (

      
      ) precisely using Atomic Force Microscopy (AFM) or Profilometry. SCLC dependence is 
      
      
      
      , so small errors here cause massive mobility calculation errors.
  • Cathode Deposition: Thermally evaporate Aluminum (100 nm) . Al work function (~4.3 eV) aligns well with Qx LUMO for injection.

  • Anode Modification (Blocking Layer): To ensure only electrons flow, use an ITO/Al/Organic/Al structure or use a thick PEIE layer on ITO to modify work function, but the simplest "Electron-Only" structure is ITO / Al / Qx-Mat / Al (symmetric) or ITO / PEIE / Qx-Mat / Ag .

Data Analysis: The Mott-Gurney Law

Measure the Current Density (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


) vs. Voltage (

).[2][3][4] In the SCLC region (where slope of log(

) vs log(

)

2), fit the data to:


  • 
    : Vacuum permittivity.
    
  • 
    : Relative permittivity (assume 3.0 for organic solids if unknown).
    
  • 
    : Applied voltage minus built-in potential (
    
    
    
    ).
  • 
    : Film thickness.[2][3][5][6]
    
Workflow Diagram

SCLC_Protocol Step1 1. Device Fabrication Structure: ITO/PEIE/Qx-Mat/Ag Step2 2. J-V Measurement Dark conditions, 0V to 10V scan Step1->Step2 Step3 3. Log-Log Plotting Identify Slope = 2 Region Step2->Step3 Validation Validation Check: Is slope > 2? (Traps) Is slope = 1? (Ohmic/Short) Step3->Validation Step4 4. Mott-Gurney Fitting Extract µ using thickness L Validation->Step1 No (Short/Traps) Validation->Step4 Yes (Slope ~2)

Figure 2: Step-by-step workflow for extracting electron mobility via SCLC.

References

  • Popovic, Z. D., et al. (2002). "Electron mobility in Alq3 from time-of-flight measurements." Journal of Applied Physics. (Benchmark Value Verification).

  • Berleb, S. & Brütting, W. (2002).[1] "Dispersive Electron Transport in Alq3 Probed by Impedance Spectroscopy." Physical Review Letters.

  • Zhang, Y., et al. (2021). "Study on Electron Transport Characterization in TPBi Thin Films." The Journal of Physical Chemistry C.

  • Nian, L., et al. (2025). "Efficient Organic Solar Cells Enabled by Structurally Modified Quinoxaline-Based Small Molecule Acceptors." ACS Applied Energy Materials. (Note: Citation serves as the primary data source for the "New" material BQ-2Cl-FBr).

Sources

Evaluating the efficacy of quinoxaline derivatives against different cancer cell lines

[1]

Executive Summary

The quinoxaline scaffold (benzopyrazine) has evolved from a simple heterocycle into a privileged structure in medicinal chemistry.[1] Unlike traditional alkylating agents (e.g., Cisplatin) or pure intercalators (e.g., Doxorubicin), modern quinoxaline derivatives often exhibit dual-mode efficacy : functioning as both DNA intercalators and kinase inhibitors (EGFR/VEGFR).

This guide provides a technical comparison of specific quinoxaline classes against standard-of-care (SoC) agents, supported by experimental data and validated protocols. It is designed for researchers seeking to overcome multidrug resistance (MDR) where traditional therapies fail.

The Chemical Advantage: Why Quinoxaline?

The quinoxaline core consists of a benzene ring fused to a pyrazine ring.[1] Its pharmacological potency stems from two key structural features:

  • Nitrogen Atoms (N1, N4): These act as hydrogen bond acceptors, mimicking the adenine ring of ATP. This allows quinoxaline derivatives to fit snugly into the ATP-binding pockets of kinases like EGFR and VEGFR.

  • Planar Architecture: The flat, aromatic system facilitates π-π stacking interactions, enabling effective intercalation between DNA base pairs, similar to anthracyclines but often with tunable lipophilicity (logP).

Comparative Efficacy Data

The following tables synthesize data from recent high-impact studies, comparing specific quinoxaline derivatives against SoC agents.

Table 1: Kinase Inhibition (EGFR/VEGFR Targets)

Context: Comparison of Imidazo[1,2-a]quinoxaline derivatives against EGFR inhibitors.

Compound ClassTarget Cell LineIC50 (Test Compound)IC50 (Standard of Care)Relative PotencyMechanism Note
Imidazo-quinoxaline (Cpd 6b) H1975 (NSCLC, T790M Resistant)3.65 µM >20 µM (Gefitinib)Superior Overcomes T790M gatekeeper mutation where Gefitinib fails [1].[2]
Imidazo-quinoxaline (Cpd 6b) A549 (Lung, EGFR WT)0.21 µM0.22 µM (Erlotinib)EquivalentCompetitive ATP inhibition.
N-allyl Quinoxaline (Cpd 8) MCF-7 (Breast)1.06 µM~1.4 µM (Doxorubicin)ComparableDual EGFR/VEGFR2 inhibition [2].
Quinoxaline-Urea (Cpd 11) HCT-116 (Colon)1.32 µM1.63 µM (Erlotinib)ComparableHigh selectivity for EGFR kinase domain [3].
Table 2: DNA Intercalation & Topoisomerase II Inhibition

Context: Comparison of Triazolo-quinoxalines against classic intercalators.

Compound ClassTarget Cell LineIC50 (Test Compound)IC50 (Standard of Care)OutcomeMechanism Note
Triazolo-quinoxaline (Cpd 7e) MCF-7 (Breast)3.41 µM 6.75 µM (Doxorubicin)2x Potency Stabilizes DNA-Topo II cleavable complex [4].
Triazolo-quinoxaline (Cpd 7e) HepG2 (Liver)6.15 µM7.94 µM (Doxorubicin)SuperiorHigh DNA binding affinity (Kb).[3]
Pyrazolo-quinoxaline HeLa (Cervical)4.2 µM5.1 µM (Cisplatin)ComparableInduces G2/M phase arrest.

Critical Insight: While Cisplatin is highly potent, it suffers from severe nephrotoxicity. Quinoxaline derivatives (specifically Cpd 6b and 7e) demonstrated significantly lower toxicity to normal cell lines (e.g., MCF-10A, WISH) in the cited studies [1, 4].

Mechanism of Action (MoA)

Unlike "dirty" drugs that indiscriminately attack rapidly dividing cells, optimized quinoxalines act via a Dual-Hit Mechanism .

  • Cytoplasmic Phase: They competitively inhibit receptor tyrosine kinases (RTKs) like EGFR, cutting off survival signaling (PI3K/Akt pathway).

  • Nuclear Phase: They penetrate the nucleus, intercalating into DNA and inhibiting Topoisomerase II, leading to double-strand breaks and apoptosis.

Diagram 1: The Dual-Hit Signaling Pathway

Quinoxaline_MOADrugQuinoxaline DerivativeEGFREGFR/VEGFR Kinase(Cell Membrane)Drug->EGFR ATP CompetitionNucleusNucleus EntryDrug->Nucleus DiffusionPI3KPI3K / Akt / mTORSignaling CascadeEGFR->PI3K BlockedApoptosisApoptosis(Cell Death)PI3K->Apoptosis Loss of Survival SignalDNADNA IntercalationNucleus->DNATopoIITopoisomerase IIInhibitionNucleus->TopoIIDNA->Apoptosis DNA Damage ResponseTopoII->Apoptosis G2/M Arrest

Caption: Quinoxaline derivatives exert a dual effect: blocking upstream survival signaling (EGFR) and inducing direct nuclear stress (Topo II inhibition).[4]

Experimental Protocols: Validating Efficacy

To reproduce the data cited above, researchers must use self-validating protocols. The MTT Assay is the industry standard for cytotoxicity, but it is prone to artifacts if cell density is not optimized.

Protocol A: Optimized MTT Cytotoxicity Assay

Objective: Determine IC50 values with high reproducibility.

Reagents:

  • MTT Reagent: 5 mg/mL in PBS (Filter sterilized, store in dark).

  • Solubilization Buffer: DMSO (Dimethyl sulfoxide).

Step-by-Step Workflow:

  • Cell Density Optimization (Critical Step):

    • Why: If cells are over-confluent, they stop dividing due to contact inhibition, masking drug effects.

    • Action: Seed 3,000–5,000 cells/well (adherent) in 96-well plates. Incubate 24h to ensure log-phase growth before treatment.

  • Drug Treatment:

    • Prepare serial dilutions of the Quinoxaline derivative (e.g., 0.1 µM to 100 µM).

    • Control 1: Vehicle Control (0.1% DMSO max).

    • Control 2: Positive Control (Doxorubicin or Erlotinib).

    • Control 3: Blank (Media only, no cells) – Crucial for background subtraction.

  • Incubation: Treat for 48h or 72h at 37°C, 5% CO2.

  • MTT Addition:

    • Add 10-20 µL MTT stock per well. Incubate 3–4 hours until purple formazan crystals form.

  • Solubilization & Reading:

    • Aspirate media carefully (for adherent cells). Add 100 µL DMSO.

    • Shake plate for 10 mins.

    • Read Absorbance at 570 nm .[5][6]

  • Calculation:

    • Fit data to a non-linear regression (sigmoidal dose-response) to calculate IC50.

Diagram 2: Screening Workflow (Synthesis to Hit)

WorkflowStartStart: Quinoxaline ScaffoldSynthChemical Synthesis(Condensation)Start->SynthCharCharacterization(NMR, IR, Mass Spec)Synth->CharScreenIn Vitro Screen(MTT / SRB Assay)Char->ScreenScreen->Synth Inactive (Iterate)MechanMechanism Check(Annexin V / Kinase Assay)Screen->Mechan IC50 < 5µMLeadLead CandidateMechan->Lead High Selectivity

Caption: The iterative workflow for identifying potent quinoxaline candidates. Only compounds with IC50 < 5µM typically proceed to mechanistic studies.

Strategic Recommendations

Based on the comparative data, Quinoxaline derivatives are recommended in the following drug development scenarios:

  • EGFR-Resistant NSCLC: Use Imidazo-quinoxalines (like Cpd 6b) when targeting T790M mutations where first-generation inhibitors (Gefitinib) fail.

  • Triple-Negative Breast Cancer: Use Triazolo-quinoxalines (like Cpd 7e) for their ability to act as "Super-Doxorubicin" agents—providing higher DNA affinity with potentially reduced cardiotoxicity.

  • Combination Therapy: Due to their dual mechanism, quinoxalines show synergy with taxanes, preventing the compensatory signaling upregulation often seen with single-agent taxane therapy.

References

  • Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR. Molecules, 2022. [Link]

  • N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis. Journal of Biochemical and Molecular Toxicology, 2024.[7] [Link]

  • Synthesis, EGFR-TK inhibition and anticancer activity of new quinoxaline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 2020. [Link]

  • Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking. Bioorganic Chemistry, 2020 (Cited via PMC). [Link]

Bridging the Gap: A Comparative Guide to Theoretical DFT Calculations and Experimental Properties of Quinoxalines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline and its derivatives represent a cornerstone in medicinal chemistry and materials science, forming the structural basis of numerous therapeutic agents and functional materials.[1][2][3][4] Their broad spectrum of biological activities—including anticancer, antimicrobial, and antiviral properties—stems from the unique electronic and structural characteristics of their fused benzene and pyrazine ring system.[2][5][6][7] As the quest for novel and more effective quinoxaline-based compounds accelerates, the synergy between theoretical prediction and experimental validation has become indispensable.

Density Functional Theory (DFT) has emerged as a powerful computational tool, offering profound insights into molecular properties at the atomic level. It allows researchers to predict geometries, spectroscopic signatures, and electronic behaviors before a compound is ever synthesized, thereby guiding experimental design and accelerating the discovery pipeline. This guide provides an in-depth comparison between theoretical data derived from DFT calculations and tangible properties measured through established experimental techniques. By objectively evaluating the accuracy and predictive power of DFT for the quinoxaline scaffold, we aim to provide a self-validating framework for researchers, enhancing confidence in both computational and experimental outcomes.

The Theoretical Lens: Understanding DFT Calculations

Density Functional Theory is a quantum mechanical method used to investigate the electronic structure of many-body systems. Instead of tackling the complex wave function of a system with N electrons, DFT simplifies the problem by focusing on the electron density, a function of only three spatial coordinates. This approach provides a remarkable balance of computational efficiency and accuracy, making it the workhorse of modern computational chemistry.

The choice of a specific functional and basis set is critical for the reliability of DFT calculations. For organic molecules like quinoxalines, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are frequently employed for geometry optimization and vibrational analysis due to their proven accuracy in describing ground-state properties.[8][9] For electronic excitations, as observed in UV-Vis spectroscopy, time-dependent DFT (TD-DFT) is the method of choice, often paired with long-range corrected functionals like CAM-B3LYP to more accurately model charge-transfer states.[10][11] The basis set, such as 6-311++G(2d,2p) , defines the set of mathematical functions used to build the molecular orbitals; larger basis sets generally yield more accurate results at a higher computational cost.[12][13]

Typical DFT Workflow for a Quinoxaline Derivative

The following diagram illustrates the standard computational workflow for analyzing a quinoxaline derivative using DFT.

cluster_input Step 1: Input cluster_calc Step 2: DFT Calculation cluster_output Step 3: Output & Analysis a Define Molecular Structure (e.g., Quinoxaline Derivative) b Select Functional & Basis Set (e.g., B3LYP/6-311G(d,p)) a->b c Perform Geometry Optimization (Find lowest energy structure) b->c d Frequency Calculation (Confirm minimum energy & get vibrational data) c->d f Optimized Geometry (Bond lengths, angles) c->f i NMR Chemical Shifts (GIAO Method) c->i e TD-DFT Calculation (For electronic excited states) d->e g Vibrational Frequencies (IR/Raman Spectra) d->g h Electronic Properties (HOMO-LUMO, UV-Vis Spectra) e->h cluster_synthesis Step 1: Synthesis cluster_analysis Step 2: Spectroscopic & Structural Analysis cluster_data Step 3: Data Acquisition syn Synthesize & Purify Quinoxaline Derivative xray Single-Crystal X-ray (Definitive Structure) syn->xray ftir FT-IR / Raman (Vibrational Modes) syn->ftir uvvis UV-Vis Spectroscopy (Electronic Transitions) syn->uvvis nmr NMR Spectroscopy (Chemical Environment) syn->nmr geom_data Bond Lengths & Angles xray->geom_data vib_data Wavenumbers (cm⁻¹) ftir->vib_data elec_data Absorption λmax (nm) uvvis->elec_data nmr_data Chemical Shifts (ppm) nmr->nmr_data

Caption: Workflow for the experimental characterization of quinoxaline derivatives.

Experimental Protocols

1. Synthesis of Quinoxaline Derivatives:

  • General Procedure: A common route involves the mineral acid-catalyzed cyclocondensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound (e.g., oxalic acid). [5][6][14][15]* Step 1: Dissolve the o-phenylenediamine and the dicarbonyl compound in a suitable solvent, such as ethanol or aqueous HCl.

  • Step 2: Heat the mixture under reflux for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Step 3: After cooling, the solid product is typically filtered, washed with water, and recrystallized from a solvent like ethanol to yield the purified quinoxaline derivative. [6][14] 2. Spectroscopic and Structural Characterization:

  • FT-IR Spectroscopy: A small amount of the dried sample is mixed with KBr powder and pressed into a pellet. The spectrum is recorded, typically in the range of 4000-400 cm⁻¹, to identify characteristic vibrational frequencies of functional groups. * UV-Visible Spectroscopy: The compound is dissolved in a suitable solvent (e.g., ethanol, DMSO) at a known concentration (e.g., 10⁻⁴ M). [16]The absorption spectrum is recorded using a spectrophotometer to determine the wavelengths of maximum absorption (λmax), which correspond to electronic transitions. [3][16]* NMR Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) with an internal standard (TMS). ¹H and ¹³C NMR spectra are acquired on a spectrometer to determine the chemical shifts, which reveal the electronic environment of the nuclei. [8][9]* Single-Crystal X-ray Diffraction: High-quality crystals of the compound are grown. A crystal is mounted on a diffractometer, and X-ray diffraction data is collected. The data is processed to solve and refine the crystal structure, providing precise atomic coordinates, bond lengths, and bond angles. [4]

Comparative Analysis: Theory vs. Experiment

The true measure of DFT's utility lies in its ability to reproduce experimental results. Below, we compare theoretical and experimental data for various quinoxaline derivatives.

Geometric Parameters

DFT calculations, particularly with the B3LYP functional, show excellent agreement with geometric parameters determined by X-ray crystallography. Minor deviations are expected, as calculations often model an isolated molecule in the gas phase, whereas X-ray data reflects the molecule's structure within a crystal lattice, subject to intermolecular packing forces.

Table 1: Comparison of Selected Bond Lengths (Å) and Angles (°) for a Quinoxaline Derivative

Parameter Experimental (X-ray) Theoretical (DFT/B3LYP) % Difference
C2=N1 Bond Length 1.315 1.311 0.30%
C7-C8 Bond Length 1.378 1.385 0.51%
N1-C9-C4 Angle 121.5° 121.2° 0.25%
C5-C6-C7 Angle 120.1° 120.4° 0.25%

(Note: Data is representative and compiled from typical values reported in the literature.)[4][7]

Vibrational Frequencies

Calculated vibrational frequencies from DFT are systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, a scaling factor (typically ~0.96-0.98 for B3LYP) is often applied to the theoretical data for better comparison. [12] **Table 2: Comparison of Experimental and Scaled Theoretical Vibrational Frequencies (cm⁻¹) **

Vibrational Mode Experimental (FT-IR) Theoretical (Scaled DFT) Assignment
C-H Stretch (Aromatic) 3060 - 3085 3070 - 3097 Stretching of C-H bonds on the rings [8]
C=N Stretch 1615 - 1620 1618 Stretching of the pyrazine C=N bond [17]
C=C Stretch (Aromatic) 1580 - 1595 1590 Stretching of C=C bonds in the benzene ring [17]
C-Cl Stretch 696 702 Stretching of a substituted chlorine atom

(Data compiled from references.[8][17])

Electronic Absorption Spectra

TD-DFT calculations can predict the electronic transitions responsible for UV-Vis absorption peaks. The accuracy depends heavily on the chosen functional and the inclusion of solvent effects in the calculation (e.g., using a Polarizable Continuum Model, PCM). [10][11] Table 3: Comparison of Experimental and Theoretical UV-Vis Absorption Maxima (λmax, nm)

Compound Experimental λmax (nm) Theoretical λmax (nm) (TD-DFT) Predominant Transition
Quinoxalin-2(1H)-one ~280, ~330 ~275, ~325 π→π* and n→π* [16]
Substituted Quinoxalinone ~415 ~410 n→π* Intramolecular Charge Transfer [8]
Diallyl-chloro-quinoxaline 251, 323 255, 320 π→π* and n→π*

(Data compiled from references.[8][16])

NMR Chemical Shifts

The Gauge-Independent Atomic Orbital (GIAO) method within DFT is used to calculate NMR chemical shifts. The results generally show a strong linear correlation with experimental data, although absolute values may differ.

Table 4: Comparison of Experimental and Theoretical ¹³C NMR Chemical Shifts (ppm)

Carbon Atom Position Experimental (¹³C NMR) Theoretical (GIAO-DFT) Correlation
C2 141.6 142.1 Excellent
C3 132.3 132.9 Excellent
C5 137.6 138.0 Excellent
C9 120.7 121.2 Excellent

(Representative data adapted from studies like.[9])

Conclusion: A Symbiotic Relationship

The comparison between theoretical DFT calculations and experimental data for quinoxaline derivatives reveals a powerful and synergistic relationship. DFT, when applied with appropriate functionals and basis sets, demonstrates a high degree of accuracy in predicting key molecular properties:

  • Structural Properties: DFT excels at predicting molecular geometries, providing results that are in excellent agreement with X-ray diffraction data.

  • Spectroscopic Properties: Calculated vibrational frequencies, electronic transitions, and NMR chemical shifts consistently correlate well with experimental spectra from FT-IR, UV-Vis, and NMR. [8][12]These calculations are invaluable for assigning experimental peaks and interpreting complex spectral data.

This guide underscores that DFT is not a replacement for experimental work but a complementary tool. Theoretical calculations provide a framework for understanding why a molecule exhibits certain properties, while experimental results provide the essential real-world validation. For researchers in drug development and materials science, integrating DFT calculations into the research workflow is a scientifically robust strategy to rationalize experimental findings, screen candidates, and design the next generation of high-performance quinoxaline derivatives.

References

  • Benchchem.
  • Al-Amiery, A. A., et al. (2012). SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. Organic and Medicinal Chemistry Letters.
  • El-Sayed, M. A., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules.
  • SciSpace. (2019). Experimental and computational analysis (DFT method)
  • IJRAR. (2019). SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. International Journal of Research and Analytical Reviews.
  • Srinivas, K., et al. (2015). Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. Der Pharma Chemica.
  • Alfallous, K. A. (2016). synthesis and characterization of some quinoxaline derivatives and the study of biological activities.
  • Benchchem.
  • Jorge, F. E., et al. (2025). Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT. Journal of Molecular Modeling.
  • Request PDF. (2020). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure.
  • Aslam, M., et al. (2024). Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR. Journal of Biomolecular Structure & Dynamics.
  • Belghiti, A., et al. (2020). Theoretical investigation using DFT of quinoxaline derivatives for electronic and photovoltaic effects.
  • Benali, B., et al. (2010). Experimental and theoretical study of the structural and spectroscopic properties of Quinoxalin-2[1H]-one. Journal of Chemical and Pharmaceutical Research.
  • Grazulevicius, J. V., et al. (2021). Theoretical and experimental insights into the properties of donor–σ–acceptor type derivatives of quinoxaline and methanone containing different donor moieties. New Journal of Chemistry.
  • Kumar, M., et al. (2025). Pyrrolo[1,2-a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. The Journal of Physical Chemistry B.
  • Iankova, R., et al. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy.
  • IISTE. (2018). DFT and Experimental Study of Synthesis a Quinoxaline Derivative Using Photocatalysis.
  • Manivarman, S., et al. (2021). Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor. Heliyon.
  • ResearchGate. (2013). Computational and electrochemical studies on the redox reaction of for quinoxalin-2(H)
  • ResearchGate. (2021). (PDF) EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE.
  • ResearchGate. (2024). (PDF)
  • NIH. (2019).
  • RSC Publishing. (2024).
  • Errahmany, Y., et al. (2024). Theoretical and Experimental Studies of New Synthetic Quinoxaline Derivatives as Corrosion Inhibitors for Mild Steel in a. Moroccan Journal of Chemistry.
  • MDPI. (2022).

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Safety Operating Guide

Authoritative Disposal Guide: 2,3-Bis[(3,5,5-trimethylhexyl)oxy]quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,3-Bis[(3,5,5-trimethylhexyl)oxy]quinoxaline Proper Disposal Procedures

Executive Summary & Chemical Profile

This compound is a lipophilic, nitrogen-containing heterocyclic ether. Unlike simple quinoxalines, the presence of two bulky, branched 3,5,5-trimethylhexyl (isononyl-like) chains drastically alters its physical properties, rendering it highly hydrophobic and viscous.

Effective disposal requires a protocol that addresses two critical factors:

  • The Quinoxaline Core: A nitrogen-heterocycle that requires high-temperature incineration to ensure ring destruction and management of nitrogen oxides (NOx).

  • The Alkyl Chains: These impart significant lipophilicity, making water-based decontamination ineffective and requiring organic solvent solubilization during cleanup.

Physicochemical & Hazard Profile (Derived)
PropertyCharacteristic / ValueOperational Implication
Physical State Viscous Liquid or Low-Melting SolidHigh surface adhesion; difficult to pump when cold.[1]
Solubility Insoluble in water; Soluble in Hexane, DCM, TolueneDo not attempt to flush down drains.
Combustibility Combustible (Flash Point > 100°C est.)Classified as "Organic Waste" for incineration.
Reactivity Stable; Incompatible with strong oxidizersSegregate from nitric acid/peroxides in waste storage.
Environmental High LogP (Bioaccumulative potential)Strict Zero-Discharge to sewer systems.

Safety & Handling Protocol (Pre-Disposal)

Before initiating disposal, personnel must don appropriate PPE to prevent dermal absorption, which is enhanced by the compound's lipophilic nature.

Mandatory PPE:

  • Hand Protection: Nitrile gloves (0.11 mm minimum) are sufficient for splash contact. For prolonged handling (spill cleanup), use Silver Shield/4H or thick Viton gloves due to the permeation potential of the carrier solvents often used with this compound.

  • Eye Protection: Chemical splash goggles.

  • Respiratory: If heating or aerosolizing, use a half-mask respirator with Type A (Organic Vapor) cartridges.

Disposal Decision Matrix & Workflow

The following logic gate ensures the material is routed to the correct waste stream (RCRA Classifications for US operations).

DisposalWorkflow Start Waste Identification: This compound StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Pure Substance StateCheck->Solid SolventCheck Is it dissolved in Halogenated Solvents? Liquid->SolventCheck SolidWaste Stream C: Solid Hazardous Waste (Pack in HDPE Drum) Solid->SolidWaste No No SolventCheck->No e.g. Toluene, Hexane Yes Yes SolventCheck->Yes e.g. DCM, Chloroform NonHalo Stream A: Non-Halogenated Organic Waste Incineration FINAL DISPOSAL: High-Temp Incineration (with NOx Scrubbing) NonHalo->Incineration Halo Stream B: Halogenated Organic Waste Halo->Incineration SolidWaste->Incineration No->NonHalo Yes->Halo

Figure 1: Operational workflow for classifying and routing quinoxaline waste streams.

Step-by-Step Disposal Procedures

Scenario A: Routine Laboratory Waste (Solutions & Aliquots)

Objective: Prevent drain disposal and cross-contamination.

  • Segregation: Do not mix with aqueous waste streams (acids/bases). The compound will precipitate and form a sticky residue that clogs lines and coats containers.

  • Collection:

    • Collect in a Type 1 Safety Can or HDPE waste container labeled "Organic Waste - Non-Halogenated" (unless dissolved in DCM).

    • Labeling: Explicitly list "Quinoxaline Derivative" on the hazardous waste tag. This alerts the disposal facility to the nitrogen content.

  • Storage: Store in a cool, ventilated flammable cabinet until pickup. Ensure the cap is vented if there is any risk of solvent over-pressurization.

Scenario B: Pure Substance Disposal (Expired/Degraded Stock)

Objective: Safe packaging for transport to incineration.

  • Container Selection: Use a wide-mouth HDPE jar or the original glass container.

  • Solvation (Optional but Recommended): If the material is a sticky sludge, dissolve it in a minimal amount of acetone or ethyl acetate to facilitate transfer into the waste container.

  • Solid Waste: If the material is a solid powder, place the container directly into a secondary "Lab Pack" drum destined for incineration.

  • Destruction: The waste manifest must specify Incineration .

    • Why? Biological treatment plants (WWTP) cannot easily degrade the quinoxaline ring, and the lipophilic chains cause it to adsorb to sludge, persisting in the environment. Thermal oxidation at >1000°C is required.

Spill Management & Decontamination

Due to the hydrophobic 3,5,5-trimethylhexyl chains, water is ineffective for cleaning spills.

Protocol:

  • Containment: Isolate the area. If liquid, dike with absorbent socks.

  • Absorption:

    • Do NOT use water.

    • Apply Vermiculite , Sand , or Polypropylene Absorbent Pads .

    • Note: Clay-based absorbents (kitty litter) may not absorb viscous lipophilic liquids efficiently; polypropylene pads are superior.

  • Decontamination (The "Two-Step" Method):

    • Step 1 (Solubilization): Wipe the contaminated surface with a paper towel soaked in Ethanol or Acetone . This dissolves the lipophilic residue.

    • Step 2 (Cleaning): Wash the area with soap and water to remove the solvent residue.

  • Disposal of Cleanup Materials: Place all saturated pads and gloves into a sealed hazardous waste bag (polyethylene) and tag as solid hazardous waste.

Regulatory & Compliance Notes

  • US EPA (RCRA): While not explicitly listed as a P- or U-listed waste, it falls under the characteristic of Ignitability (D001) if in a flammable solvent, or general Organic Toxicity . It must be managed as hazardous waste.

  • Ecological Impact: Quinoxaline derivatives are potential marine pollutants. Zero discharge to sink or sewer is a critical compliance requirement.

  • Nitrogen Content: The disposal facility must be aware of the nitrogen content (approx. 6-8% by weight) to adjust incineration parameters for NOx control.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Quinoxaline Derivatives. (General structure-activity relationships for lipophilic quinoxalines). [Link]

  • US Environmental Protection Agency (EPA). RCRA Orientation Manual: Managing Hazardous Waste. (Guidelines for organic waste classification). [Link]

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A Senior Application Scientist's Guide to Handling 2,3-Bis[(3,5,5-trimethylhexyl)oxy]quinoxaline: A Framework for Safe and Effective Laboratory Operations

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, the novelty of a compound often means that comprehensive safety data is not yet widely available. This guide provides a robust framework for the safe handling of 2,3-Bis[(3,5,5-trimethylhexyl)oxy]quinoxaline, a complex quinoxaline derivative. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, we will apply established principles of chemical safety, drawing on data from related quinoxaline compounds to establish a conservative and protective set of procedures. This approach ensures that researchers can proceed with their work while upholding the highest standards of laboratory safety.

Understanding the Compound: A Quinoxaline Derivative

Quinoxalines are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] While the specific toxicological properties of this compound have not been thoroughly investigated, the quinoxaline core is known to be present in various biologically active molecules.[2] Therefore, it is prudent to handle this compound with a degree of caution appropriate for a novel chemical with potential biological activity.

Core Principles of Safe Handling

The cornerstone of safe laboratory practice is a multi-layered approach to risk mitigation. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

  • Engineering Controls: These are the first line of defense and are designed to remove the hazard at the source. For a compound like this compound, which may be a solid or an oil, the primary engineering control is a certified chemical fume hood.[3] This will prevent the inhalation of any dust or aerosols that may be generated during handling. A safety shower and eyewash station should also be readily accessible.[3]

  • Administrative Controls: These are work practices and procedures that reduce the duration, frequency, and severity of exposure. This includes proper training on the specific hazards of the chemical, clear and concise standard operating procedures (SOPs), and diligent housekeeping to prevent the accumulation of chemical residues.

  • Personal Protective Equipment (PPE): PPE is the last line of defense and is used to protect the individual from exposure. The selection of appropriate PPE is critical and should be based on a thorough risk assessment.[4][5]

Recommended Personal Protective Equipment (PPE)

Given the limited specific hazard data for this compound, a comprehensive PPE ensemble is recommended to provide protection against potential skin, eye, and respiratory exposure.

Protection Type Recommended PPE Rationale and Best Practices
Eye and Face Protection Safety goggles with a snug fit and a face shield.[5]Protects against chemical splashes and airborne particles from getting into the eyes and on the face.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[6]Provides a barrier between the skin and the chemical. It is crucial to consult a glove compatibility chart for the specific solvent being used with the compound.
Body Protection A lab coat or chemical-resistant apron. For larger quantities or tasks with a higher risk of splashing, chemical-resistant coveralls are recommended.[5][6]Protects the body from spills and splashes. Clothing should be fully covering and easily removable in case of contamination.[5]
Respiratory Protection Not typically required when handling small quantities in a certified chemical fume hood. If there is a risk of generating significant dust or aerosols outside of a fume hood, a NIOSH-approved respirator (e.g., N95 for particulates or a respirator with organic vapor cartridges) should be used.[5]Prevents the inhalation of harmful airborne contaminants.
Foot Protection Closed-toe shoes, preferably made of a chemical-resistant material.[5]Protects the feet from spills.
Step-by-Step Handling Protocol

1. Preparation and Pre-Operational Checks:

  • Ensure the chemical fume hood is functioning correctly.

  • Gather all necessary PPE and inspect it for any damage.

  • Have a designated waste container for the chemical and any contaminated materials.

  • Review the experimental protocol and ensure all necessary reagents and equipment are available.

2. Handling the Compound:

  • Perform all manipulations of the solid or solutions of the compound within the fume hood.

  • Avoid generating dust when handling the solid. If necessary, gently scoop or pour the material.

  • When dissolving the compound, add the solvent slowly to prevent splashing.

  • Keep the container with the compound sealed when not in use.

3. Post-Operational Procedures:

  • Clean the work area thoroughly with an appropriate solvent and decontaminating solution.

  • Dispose of all waste in the designated hazardous waste container.

  • Remove PPE in the correct order to avoid self-contamination (gloves first, then face shield/goggles, then lab coat).

  • Wash hands thoroughly with soap and water after removing PPE.[7]

Emergency Procedures: Spill Response

In the event of a spill, a calm and methodical response is essential. The following workflow outlines the key steps to take.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Assessment Assessment cluster_Containment_and_Cleanup Containment & Cleanup Alert Alert others in the area Evacuate Evacuate if necessary Alert->Evacuate Assess_Spill Assess the size and nature of the spill Evacuate->Assess_Spill Don_PPE Don appropriate PPE Assess_Spill->Don_PPE Contain_Spill Contain the spill with absorbent material Don_PPE->Contain_Spill Clean_Up Clean the affected area Contain_Spill->Clean_Up Dispose_Waste Dispose of waste properly Clean_Up->Dispose_Waste

Caption: Workflow for handling a chemical spill.

Spill Cleanup Steps:

  • Alert and Evacuate: Immediately alert others in the vicinity of the spill. If the spill is large or involves volatile solvents, evacuate the immediate area.[7]

  • Assess the Spill: From a safe distance, assess the extent of the spill and the materials involved.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat or apron.[7]

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill and prevent it from spreading.[8]

  • Clean Up: Carefully collect the absorbent material and place it in a labeled, sealed container for hazardous waste.[7] Decontaminate the spill area with an appropriate solvent.

  • Dispose of Waste: Dispose of the sealed container and any other contaminated materials as hazardous waste in accordance with institutional and local regulations.[3][9]

Disposal Plan

All waste containing this compound, including the pure compound, solutions, and contaminated materials, must be disposed of as hazardous chemical waste.

  • Waste Collection: Collect all waste in a clearly labeled, sealed, and chemically compatible container.

  • Labeling: The label should include the full chemical name, the approximate amount, and the date.

  • Disposal: Follow your institution's guidelines for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.[3]

By adhering to this comprehensive guide, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.

References

  • Apollo Scientific. (2023, August 2).
  • TCI Chemicals. (2025, March 13).
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Trimaco. (2023, September 8). Essential Chemical PPE.
  • Fisher Scientific. (2025, December 24).
  • SafetyCulture Marketplace US. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals.
  • Synerzine. (2018, June 22).
  • Benchchem. (2025). Synthesis and Characterization of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Technical Guide.
  • Rishi, H., Sain, A., Kanwar, N., & Bhargava, S. (2025, April 3). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Indian Journal of Chemistry, 64, 378-382. [Link]

  • Al-Ostath, A., et al. (2023). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PMC.

Sources

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